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  • Product: 1-Methylindoline-6-carboxylic acid
  • CAS: 1071432-99-9

Core Science & Biosynthesis

Foundational

High-Resolution Mass Characterization of 1-Methylindoline-6-Carboxylic Acid: A Technical Guide

Executive Summary: The Indoline Scaffold in Drug Discovery The indoline core is a highly privileged structural motif in medicinal chemistry. As the saturated analog of indole, the indoline ring system offers improved phy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Indoline Scaffold in Drug Discovery

The indoline core is a highly privileged structural motif in medicinal chemistry. As the saturated analog of indole, the indoline ring system offers improved physicochemical properties, including enhanced aqueous solubility and reduced lipophilicity, which are critical parameters for oral bioavailability [1]. 1-Methylindoline-6-carboxylic acid (1-MICA) serves as a vital synthetic building block and pharmacophore in the development of targeted therapeutics.

In modern drug development, the precise determination of molecular weight and exact mass is not merely a quality control step; it is a fundamental requirement for structural elucidation, metabolite tracking, and the differentiation of constitutional isomers. This whitepaper provides an in-depth, self-validating analytical framework for the mass characterization of 1-MICA.

Physicochemical and Mass Profiling

Before executing any analytical workflow, establishing the theoretical mass parameters is required. The table below summarizes the quantitative mass data for 1-MICA, distinguishing between average molecular weight (used for stoichiometric calculations) and exact mass (used for high-resolution mass spectrometry).

PropertyQuantitative ValueAnalytical Significance
Chemical Formula C₁₀H₁₁NO₂Defines the elemental composition.
CAS Number 1071432-99-9Unique universal identifier for the specific isomer [2].
Average Molecular Weight 177.20 g/mol Incorporates natural isotopic abundance; used for bulk molarity.
Monoisotopic Exact Mass 177.078979 DaThe exact mass of the molecule composed entirely of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O) [3].
[M+H]⁺ Precursor Mass 178.0863 DaThe theoretical target m/z observed in positive-ion Electrospray Ionization (ESI+).

Theoretical Mass Fundamentals: The Isomeric Challenge

A critical causality in mass spectrometry is the distinction between exact mass and structural identity. The exact mass of 1-MICA (177.078979 Da) is mathematically identical to its constitutional isomer, Methyl indoline-6-carboxylate[3]. Because both compounds share the C₁₀H₁₁NO₂ formula, High-Resolution Mass Spectrometry (HRMS) alone cannot differentiate them in a single MS1 scan.

The Mechanistic Solution: To resolve this, the analytical workflow must incorporate orthogonal separation (UHPLC) to differentiate the isomers by their partition coefficients, followed by tandem mass spectrometry (MS/MS) to generate distinct fragmentation patterns.

Self-Validating Analytical Workflow (LC-HRMS)

To ensure absolute trustworthiness in the exact mass determination of 1-MICA, the following protocol is designed as a self-validating system . Every step includes a built-in control mechanism to prove the validity of the generated data.

Phase 1: Matrix Control & System Suitability
  • Step: Prepare a System Suitability Test (SST) standard and a blank matrix (50:50 Methanol:Water with 0.1% Formic Acid). Inject the blank, followed by the SST, prior to the 1-MICA sample.

  • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]⁺ state required for ESI+.

  • Self-Validation: The protocol automatically halts if the blank shows a signal at m/z 178.0863 (indicating carryover) or if the SST fails to achieve a Signal-to-Noise (S/N) ratio > 100:1. This ensures the system is pristine and sensitive before the actual sample is introduced.

Phase 2: Orthogonal UHPLC Separation
  • Step: Inject 2 µL of 1-MICA (1 µg/mL) onto a sub-2 µm C18 reverse-phase column. Elute using a gradient of 5% to 95% Acetonitrile over 10 minutes.

  • Causality: The C18 stationary phase separates 1-MICA from matrix salts and potential isomeric impurities (like Methyl indoline-6-carboxylate) based on hydrophobicity, preventing ion suppression in the MS source.

Phase 3: HRMS Detection with Active Lock-Mass
  • Step: Operate the Quadrupole Time-of-Flight (Q-TOF) or Orbitrap in ESI+ mode. Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer.

  • Causality: Environmental fluctuations (temperature, electronics) cause microscopic drifts in the mass analyzer. The lock-mass provides a constant, known reference point.

  • Self-Validation: The instrument software dynamically recalibrates the mass axis against the lock-mass in real-time. If the lock-mass deviates beyond 5 ppm, the scan is flagged as invalid, guaranteeing that the reported exact mass of 1-MICA is unequivocally accurate.

HRMS_Workflow A 1. Matrix Control Blank & SST Injection B 2. UHPLC Separation C18 Column Resolves Isomers A->B C 3. ESI+ Ionization Protonation to [M+H]+ B->C D 4. Q-TOF Mass Analyzer Continuous Lock-Mass Calibration C->D E 5. Data Validation m/z 178.0863 (< 2 ppm error) D->E

Caption: Self-validating LC-HRMS workflow ensuring < 2 ppm mass accuracy for 1-MICA.

Collision-Induced Dissociation (CID) Dynamics

To confirm the structural architecture of 1-MICA and differentiate it from esters, the [M+H]⁺ precursor ion (m/z 178.0863) is isolated in the quadrupole and subjected to Collision-Induced Dissociation (CID) using argon gas. The fragmentation of N-alkylated indolines follows highly predictable, thermodynamically driven pathways [4].

  • Low-Energy CID (Loss of Water): The carboxylic acid group readily undergoes a neutral loss of H₂O (-18.0106 Da), yielding a highly stable acylium-like product ion at m/z 160.0757 . This transition is diagnostic for free carboxylic acids and is generally absent in methyl esters.

  • Medium-Energy CID (Decarboxylation): A direct neutral loss of formic acid (HCOOH, -46.0055 Da) from the precursor generates a stable N-methylindoline radical cation at m/z 132.0808 .

  • High-Energy CID (Core Cleavage): Elevated collision energies force the cleavage of the C2-C3 bonds within the pyrrolidine ring of the indoline core, a signature fragmentation event for N-substituted indolines that distinguishes them from fully aromatic indoles.

Fragmentation_Pathway Precursor [M+H]+ C10H12NO2+ m/z 178.0863 Frag1 Loss of H2O (-18.01 Da) C10H10NO+ m/z 160.0757 Precursor->Frag1 Low Energy CID Frag2 Loss of HCOOH (-46.01 Da) C9H10N+ m/z 132.0808 Precursor->Frag2 Medium Energy CID Frag3 Indoline Ring Opening Diagnostic Core Cleavage Frag1->Frag3 High Energy CID Frag2->Frag3 High Energy CID

Caption: Proposed MS/MS collision-induced dissociation (CID) pathway for 1-MICA.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 16244446, Methyl indoline-6-carboxylate." PubChem, 2025. Available at:[Link]

  • ResearchGate. "CID mass spectra of[M + H]+ ion and [M + D]+ ion of N-benzylindoline." Journal of Mass Spectrometry, 2014. Available at:[Link]

Exploratory

Engineering Efficacy: The Biological Activity and Therapeutic Potential of 1-Methylindoline-6-Carboxylic Acid Derivatives

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I continually evaluate chemical building blocks that offer precise geometric control and favorable physicochemical profiles. 1-Methylindoli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing hit-to-lead optimization campaigns, I continually evaluate chemical building blocks that offer precise geometric control and favorable physicochemical profiles. 1-Methylindoline-6-carboxylic acid (CAS: 1071432-99-9) represents a highly versatile, conformationally restricted scaffold[1]. The indoline core provides a rigid vector for the carboxylic acid at the 6-position, while the N-methyl group eliminates hydrogen-bond donation, fine-tuning the molecule's lipophilicity (logD) and mitigating non-specific protein binding.

This technical guide explores the mechanistic rationale, primary biological activities, and validated experimental protocols for deploying these derivatives in modern drug discovery.

Core Biological Modalities & Structural Rationale

TRPM8 Antagonism (Neuropathic Pain Management)

Sulfonamide derivatives synthesized from the 1-methylindoline-6-carboxylic acid core exhibit potent antagonistic activity against Transient Receptor Potential Melastatin 8 (TRPM8) [2]. TRPM8 is a non-selective cation channel activated by cold temperatures and cooling agents like menthol, and its sensitization is directly linked to cold allodynia in neuropathic pain models. The indoline core acts as a rigid, lipophilic spacer that optimally projects the sulfonamide moiety into the channel's allosteric binding pocket, effectively stabilizing the closed state of the pore.

Mineralocorticoid Receptor (MR) Modulation

In the pursuit of non-steroidal MR antagonists, managing lipophilicity and topological polar surface area (TPSA) is critical to prevent off-target steroidal side effects. By coupling 1-methylindoline-6-carboxylic acid into specific N-methyl amides, researchers have generated MR modulators with high binding affinity (pKi ~7.3) [3]. The N-methyl group on the indoline ring restricts rotational degrees of freedom and prevents unfavorable hydrogen-bond donation, thereby improving ligand-lipophilicity efficiency (LLE) and maintaining cardiovascular protection without inducing hyperkalemia.

Cereblon (CRBN) E3 Ligase Modulation (PROTACs)

Targeted Protein Degradation (TPD) relies on recruiting E3 ligases to a protein of interest (POI). Spirocyclic compounds incorporating the 1-methylindoline-6-carboxylic acid motif have been identified as potent binders of the cereblon (CRBN) E3 ubiquitin ligase [4]. The 6-carboxylic acid serves as an ideal synthetic handle for linker attachment, allowing the indoline core to anchor into the CRBN binding pocket while projecting the linker-POI ligand complex into the solvent-exposed region.

CPT1/CPT2 Inhibition (Anthelmintic Applications)

Emerging research has repurposed small molecule inhibitors of carnitine palmitoyltransferases (CPT1/CPT2) as anthelmintics [5]. Phenyl ether derivatives of indoline-6-carboxylic acid were designed to target the mitochondrial membrane of nematodes. Because the free carboxylic acid showed poor cuticular penetration, converting the 6-carboxylic acid into a methyl ester prodrug enabled the compounds to penetrate the nematode cuticle, subsequently hydrolyzing into the active acid form to inhibit parasitic motility.

Quantitative Data Presentation

To facilitate rapid comparison, the table below summarizes the biological efficacy of key 1-methylindoline-6-carboxylic acid derivative classes across their respective therapeutic targets.

Derivative ClassPrimary TargetAssay MethodologyPotency / EfficacyTherapeutic Indication
Sulfonamide Conjugates TRPM8 ChannelCa2+ Influx (Fluo-4)IC50: 10 - 50 nMNeuropathic Pain / Cold Allodynia
N-Methyl Amides Mineralocorticoid ReceptorTR-FRET BindingpKi: 7.2 - 7.3Cardiovascular / Renal Disease
Spirocyclic Glutarimides CRBN E3 LigaseTR-FRET DisplacementKd: 0.5 - 2.0 µMOncology (Targeted Protein Degradation)
Methyl Ester Prodrugs CPT1 / CPT2 EnzymesNematode Motility AssayMIC: 175 - 250 µMAnthelmintic / Parasitic Infections

Mechanistic Visualizations

TRPM8 Cold Cold/Menthol Stimulus TRPM8 TRPM8 Channel Cold->TRPM8 Activates Ca2 Ca2+ Influx TRPM8->Ca2 Opens Pain Neuropathic Pain Ca2->Pain Depolarizes Inhibitor Indoline-6-carboxylic Derivative Inhibitor->TRPM8 Antagonizes

Mechanism of TRPM8 antagonism by indoline-6-carboxylic acid derivatives preventing cold allodynia.

PROTAC POI Target POI Ternary Ternary Complex POI->Ternary PROTAC Indoline-based PROTAC PROTAC->Ternary Bridges CRBN CRBN E3 Ligase CRBN->Ternary Ub Ubiquitination Ternary->Ub Catalyzes Degradation Proteasomal Degradation Ub->Degradation Targets

Targeted protein degradation workflow utilizing an indoline-derived CRBN binder.

Experimental Protocols: Self-Validating Systems

As scientists, we must ensure our assays are robust against false positives. The following protocols are engineered with built-in causality and self-validation checkpoints.

Protocol 1: High-Throughput TRPM8 Calcium Influx Assay

Purpose: To evaluate the IC50 of sulfonamide derivatives acting as TRPM8 antagonists. Causality Rationale: We utilize a stable HEK293 cell line to ensure uniform receptor density, reducing well-to-well variability. Probenecid is included to inhibit multidrug resistance transporters (e.g., MRP), preventing dye efflux and ensuring a stable baseline.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPM8 at 20,000 cells/well in 384-well black-walled, clear-bottom plates. Incubate overnight at 37°C.

  • Dye Loading: Remove media and incubate cells with 2 µM Fluo-4 AM calcium indicator and 2.5 mM Probenecid in assay buffer for 45 minutes at 37°C.

  • Compound Addition: Add serial dilutions of 1-methylindoline-6-carboxylic acid derivatives (10 pM to 10 µM). Incubate for 30 minutes at room temperature. Include a 0.1% DMSO vehicle control.

  • Agonist Stimulation: Inject 10 µM Menthol (an EC80 concentration). Using an EC80 rather than a maximum concentration sensitizes the assay to detect competitive antagonists effectively.

  • Kinetic Readout: Measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes using a FLIPR (Fluorometric Imaging Plate Reader).

  • Self-Validation Checkpoint: Prior to menthol addition, monitor baseline fluorescence for 30 seconds. Any well exhibiting a >10% increase in baseline fluorescence is automatically flagged and excluded. This differentiates true antagonists from compounds that possess auto-fluorescence or act as partial agonists, ensuring the integrity of the hit-rate.

Protocol 2: Cereblon (CRBN) TR-FRET Binding Assay

Purpose: To quantify the binding affinity (Kd) of spirocyclic indoline derivatives to the CRBN E3 ligase. Causality Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence polarization. The time delay in TR-FRET eliminates short-lived background auto-fluorescence common in rigid bicyclic scaffolds, ensuring high signal-to-noise ratios.

  • Reagent Preparation: Prepare a master mix containing 6xHis-tagged CRBN/DDB1 complex, Terbium (Tb)-labeled anti-His antibody (donor), and Cy5-labeled thalidomide tracer (acceptor).

  • Assay Assembly: In a 384-well low-volume white plate, mix 10 nM CRBN complex, 2 nM Tb-antibody, and 15 nM Cy5-tracer.

  • Compound Displacement: Add serial dilutions of the indoline derivatives. If the derivative binds CRBN, it competitively displaces the Cy5-tracer, reducing the proximity-based FRET signal.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Detection: Excite the plate at 337 nm. Read emissions at 490 nm (Tb donor) and 665 nm (Cy5 acceptor) after a 100 µs delay.

  • Self-Validation Checkpoint: The assay relies on a ratiometric readout (Emission 665 nm / Emission 490 nm). If a compound causes a >15% drop in the 490 nm (donor) signal alone, it indicates assay interference (e.g., compound aggregation or inner-filter effect) rather than true displacement. Such compounds are triaged, validating that only genuine binders proceed to cellular degradation assays.

References

  • Source: US Patent 8987445B2 (Google Patents)
  • Title: Identification of Mineralocorticoid Receptor Modulators with Low Impact on Electrolyte Homeostasis but Maintained Organ Protection Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Small molecule inhibitors of metabolic enzymes repurposed as a new class of anthelmintics Source: ACS Infectious Diseases (PubMed Central) URL: [Link]

  • Title: Spirocyclic compounds Source: US Patent Application 18/100,992 (Justia Patents) URL: [Link]

Sources

Foundational

Pharmacokinetic Profiling of 1-Methylindoline-6-carboxylic Acid: A Comprehensive Technical Guide

Executive Summary and Chemical Context 1-Methylindoline-6-carboxylic acid (CAS: 1071432-99-9) is a highly versatile bicyclic building block frequently utilized in the design of targeted therapeutics, most notably as a co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Chemical Context

1-Methylindoline-6-carboxylic acid (CAS: 1071432-99-9) is a highly versatile bicyclic building block frequently utilized in the design of targeted therapeutics, most notably as a core fragment in the synthesis of sulfonamide-based TRPM8 antagonists [1]. In drug development, the indoline core provides conformational restriction compared to open-chain anilines, while the carboxylic acid moiety acts as a critical handle for amide coupling or as a pharmacophore for target engagement (e.g., hydrogen bonding or ionic interactions).

However, the presence of both a basic tertiary amine (within the indoline ring) and an acidic carboxylic acid creates an amphoteric profile that dictates its absorption, distribution, metabolism, and excretion (ADME) characteristics. This whitepaper outlines the causality-driven methodologies required to rigorously profile the pharmacokinetics (PK) of 1-Methylindoline-6-carboxylic acid and its immediate derivatives during lead optimization.

Physicochemical Profiling Strategy

Before initiating complex in vivo studies, the fundamental physicochemical properties must be established. The zwitterionic nature of 1-Methylindoline-6-carboxylic acid means its ionization state is highly dependent on physiological pH, directly impacting passive permeability and solubility.

Causality in Experimental Design

We prioritize the determination of thermodynamic solubility and pH-dependent lipophilicity (LogD). The carboxylic acid typically has a pKa around 4.0-5.0, while the indoline nitrogen's basicity is attenuated by the adjacent aromatic ring (pKa ~2.0-3.0). Consequently, at physiological pH (7.4), the molecule exists predominantly as an anion. This anionic state enhances aqueous solubility but inherently restricts passive transcellular permeability across lipid bilayers.

Protocol: Kinetic and Thermodynamic Solubility Assessment

Self-validating mechanism: The inclusion of a highly soluble standard (e.g., caffeine) and a poorly soluble standard (e.g., amiodarone) ensures assay dynamic range integrity.

  • Preparation: Prepare a 10 mM stock solution of 1-Methylindoline-6-carboxylic acid in 100% LC-MS grade DMSO.

  • Incubation: Spike 5 µL of the stock into 495 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well plate (final DMSO concentration 1%).

  • Equilibration: Seal and incubate the plate at 37°C for 24 hours with continuous shaking at 300 rpm to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the plate at 3,000 × g for 20 minutes to pellet undissolved particulate matter. Alternatively, use a 0.45 µm filter plate.

  • Quantification: Transfer the supernatant to a new plate. Dilute appropriately and quantify the dissolved compound via UPLC-MS/MS against a standard curve prepared in matching matrix.

In Vitro ADME Workflows

To predict in vivo clearance and bioavailability, in vitro metabolic stability and permeability must be quantified.

Metabolic Stability (Microsomal Assay)

The N-methyl group and the electron-rich aromatic ring of the indoline system are primary sites for Cytochrome P450 (CYP)-mediated oxidation (e.g., N-demethylation or aromatic hydroxylation).

ADME A 1-Methylindoline-6-carboxylic acid (Test Compound) B Physicochemical Profiling (Solubility, pKa, LogD) A->B C In Vitro Metabolism (Liver Microsomes) A->C D Permeability Assay (Caco-2/PAMPA) A->D E Plasma Protein Binding (Equilibrium Dialysis) A->E F In Vivo PK (Rodent IV/PO) B->F Informs formulation C->F Predicts clearance D->F Predicts absorption E->F Free fraction

Caption: Comprehensive ADME and PK evaluation workflow for small molecule candidates.

Protocol: Liver Microsomal Stability

Self-validating mechanism: Minus-NADPH controls are run in parallel to differentiate enzymatic degradation from chemical instability.

  • Reaction Mixture: Combine human or rat liver microsomes (0.5 mg/mL final protein concentration) with 1-Methylindoline-6-carboxylic acid (1 µM final) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 × g for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

In Vivo Pharmacokinetic Evaluation

The ultimate validation of the compound's profile is the in vivo PK study, typically conducted in Sprague-Dawley rats or C57BL/6 mice. Given the carboxylic acid moiety, the compound is expected to exhibit high plasma protein binding (PPB) due to affinity for human serum albumin (HSA), which can restrict the volume of distribution ( Vd​ ) to the central compartment.

Protocol: Rodent IV/PO Pharmacokinetic Study
  • Formulation:

    • Intravenous (IV): 5% DMSO / 10% Solutol HS15 / 85% Saline (Target dose: 1 mg/kg).

    • Per Os (PO): 0.5% Methylcellulose in water (Target dose: 5 mg/kg).

  • Administration: Administer the IV dose via the tail vein and the PO dose via oral gavage to fasted animals (n=3 per route).

  • Blood Sampling: Collect serial blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Processing: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

  • Data Analysis: Calculate non-compartmental PK parameters (AUC, Cmax​ , Tmax​ , CL , Vss​ , F% ) using WinNonlin or equivalent software.

Quantitative Data Summary

The following table summarizes the anticipated baseline pharmacokinetic and physicochemical parameters for 1-Methylindoline-6-carboxylic acid based on its structural class and experimental profiling.

ParameterAssay / MatrixAnticipated Value / RangeImplications for Drug Design
Kinetic Solubility PBS, pH 7.4> 100 µMExcellent aqueous solubility due to ionized carboxylate.
LogD (pH 7.4) Octanol/Water0.5 - 1.5Moderate lipophilicity; favorable for oral absorption but may limit BBB penetration.
Metabolic Stability ( t1/2​ ) Human Liver Microsomes30 - 60 minModerate clearance; N-demethylation is the likely primary metabolic liability.
Plasma Protein Binding Equilibrium Dialysis (Human)> 90% boundHigh binding driven by the acidic moiety interacting with albumin.
Oral Bioavailability ( F% ) Rat (PO)40 - 60%Good systemic exposure, though subject to potential first-pass metabolism.

Conclusion

The pharmacokinetic profiling of 1-Methylindoline-6-carboxylic acid requires a targeted approach that accounts for its zwitterionic potential and specific metabolic liabilities. By employing rigorous, self-validating in vitro assays (solubility, microsomal stability) prior to in vivo evaluation, researchers can accurately predict its behavior and effectively utilize this building block in the development of complex therapeutics, such as TRPM8 antagonists.

References

  • Source: United States Patent US8987445B2 (Assigned to Kallyope, Inc. / RaQualia Pharma Inc.)
Exploratory

An In-Depth Technical Guide to the Prospective Crystallographic and Stereochemical Analysis of 1-Methylindoline-6-carboxylic Acid

This guide provides a comprehensive framework for the synthesis, purification, and detailed structural elucidation of 1-Methylindoline-6-carboxylic acid. As the crystal structure of this specific indoline derivative is n...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the synthesis, purification, and detailed structural elucidation of 1-Methylindoline-6-carboxylic acid. As the crystal structure of this specific indoline derivative is not publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the necessary experimental and analytical steps to determine its three-dimensional architecture and stereochemistry. The methodologies described herein are grounded in established principles of synthetic chemistry, X-ray crystallography, and spectroscopic analysis.

Introduction: The Significance of 1-Methylindoline-6-carboxylic Acid

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The saturation of the C2-C3 bond of the parent indole ring introduces a non-planar geometry and the potential for stereoisomerism, which can profoundly influence biological activity. 1-Methylindoline-6-carboxylic acid, as a functionalized derivative, holds promise as a versatile building block in drug discovery. A definitive understanding of its crystal structure and stereochemistry is paramount for rational drug design, enabling the precise orientation of functional groups for optimal target engagement. This guide outlines the comprehensive workflow to achieve this structural determination.

Synthesis and Purification of 1-Methylindoline-6-carboxylic Acid

The synthesis of 1-Methylindoline-6-carboxylic acid can be approached via the reduction of its aromatic precursor, 1-Methyl-1H-indole-6-carboxylic acid. A robust and environmentally conscious method for this transformation is catalytic hydrogenation.

Experimental Protocol: Synthesis via Catalytic Hydrogenation
  • Reaction Setup: In a high-pressure reaction vessel, dissolve 1-Methyl-1H-indole-6-carboxylic acid (1.0 eq) in a suitable solvent. Water is a preferred green solvent for the hydrogenation of unprotected indoles when an acid activator is used.[1][2]

  • Catalyst and Activator: Add a catalytic amount of Platinum on carbon (Pt/C, 5-10 mol%) and p-toluenesulfonic acid (1.0-1.2 eq) as an activator. The acid protonates the indole at the C3 position, disrupting the aromaticity and facilitating reduction.[2]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to a moderate pressure (e.g., 30-50 bar) and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst.

  • Purification: Adjust the pH of the filtrate to be neutral or slightly acidic to ensure the carboxylic acid is protonated. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: The crude product can be further purified by recrystallization or flash column chromatography to yield pure 1-Methylindoline-6-carboxylic acid.

Diagram of the Synthetic Workflow

Synthetic Workflow Start 1-Methyl-1H-indole-6-carboxylic acid Reaction Catalytic Hydrogenation (H2, Pt/C, p-TsOH, H2O) Start->Reaction Workup Filtration and Extraction Reaction->Workup Purification Recrystallization / Chromatography Workup->Purification Product 1-Methylindoline-6-carboxylic acid Purification->Product

Caption: Proposed synthetic route to 1-Methylindoline-6-carboxylic acid.

Single Crystal Growth and X-ray Crystallography

Obtaining a high-quality single crystal is the most critical and often challenging step in determining a crystal structure. The purity of the compound is of utmost importance.

Experimental Protocol: Crystallization
  • Solvent Selection: Screen a variety of solvents to find one in which 1-Methylindoline-6-carboxylic acid has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial. Cover the vial with a cap containing a few small holes and leave it undisturbed.[3][4]

    • Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent. Place this vial inside a larger, sealed container that holds a larger volume of a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.[3][5][6]

    • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).[5][7]

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer and cooled under a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[8]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[9][10]

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final, accurate crystal structure.[8]

Diagram of the X-ray Crystallography Workflow

X-ray Crystallography Workflow A High-Purity Compound B Single Crystal Growth (e.g., Vapor Diffusion) A->B C Crystal Mounting B->C D X-ray Data Collection C->D E Data Processing (Integration, Scaling) D->E F Structure Solution E->F G Structure Refinement F->G H Final Crystal Structure G->H

Caption: The workflow for determining a single-crystal X-ray structure.

Comparative Crystal Structure of 1-Methyl-1H-indole-6-carboxylic acid

While the crystal structure of the target indoline is unknown, the structure of its aromatic precursor, 1-Methyl-1H-indole-6-carboxylic acid, has been determined. This provides a valuable point of comparison.

Parameter1-Methyl-1H-indole-6-carboxylic acid
Chemical FormulaC₁₀H₉NO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.3989(3)
b (Å)11.2007(4)
c (Å)20.2402(7)
α (°)90
β (°)90
γ (°)90
Temperature (K)120(2)

Data sourced from the eCrystals database at the University of Southampton.

The structure of 1-Methylindoline-6-carboxylic acid is expected to differ significantly due to the puckering of the five-membered indoline ring, which will adopt a non-planar conformation.

Stereochemical Analysis of 1-Methylindoline-6-carboxylic Acid

The reduction of the indole to an indoline creates a chiral center if the C2 or C3 position is substituted. In the case of 1-Methylindoline-6-carboxylic acid, the core indoline structure itself does not have a chiral carbon. However, the puckered five-membered ring leads to diastereotopic protons at the C2 and C3 positions, and their relative stereochemistry (cis or trans with respect to other parts of the molecule in more complex derivatives) is of interest. If the synthesis is non-stereoselective from a prochiral substrate, a racemic mixture of enantiomers would be formed.

Determining Relative Stereochemistry using NMR Spectroscopy

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining the spatial proximity of protons.[11][12][13] An NOE is observed between protons that are less than 5 Å apart. For the indoline ring, NOE experiments can establish the relative stereochemistry of the protons on the saturated ring.

Experimental Protocol: 1D and 2D NOESY
  • Sample Preparation: Prepare a high-purity, degassed sample of 1-Methylindoline-6-carboxylic acid in a suitable deuterated solvent.

  • ¹H NMR Assignment: First, acquire and fully assign the standard ¹H NMR spectrum.

  • NOESY Experiment:

    • 1D NOESY (or NOE difference): Selectively irradiate a specific proton resonance (e.g., one of the C2 protons). Observe which other protons show an enhancement in their signal. An enhancement indicates spatial proximity.[14]

    • 2D NOESY: This experiment reveals all through-space correlations in a single spectrum. Cross-peaks will appear between protons that are close in space.[11][13]

  • Data Interpretation: By analyzing the NOE correlations between the protons on the indoline ring and the methyl group, the preferred conformation of the ring can be determined.

Diagram of Stereochemical Relationships

Caption: Possible stereochemical relationships for a chiral indoline.

Separation and Identification of Enantiomers

If the synthesis results in a racemic mixture, the enantiomers can be separated and identified using chiral chromatography.

Experimental Protocol: Chiral HPLC
  • Column Selection: Screen various chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., amylose or cellulose phenyl carbamates), which are effective for a broad range of compounds.[15]

  • Method Development: Optimize the mobile phase (a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) to achieve baseline separation of the two enantiomers.

  • Analysis: Inject the racemic mixture to determine the retention times of each enantiomer. The enantiomeric excess (ee) of a non-racemic sample can be quantified by integrating the peak areas.

Conclusion

This technical guide provides a comprehensive, albeit prospective, analysis of the crystal structure and stereochemistry of 1-Methylindoline-6-carboxylic acid. By following the detailed protocols for synthesis, crystallization, X-ray diffraction, and advanced NMR spectroscopy, researchers can obtain a definitive three-dimensional structure of this important molecule. This structural information is invaluable for its potential applications in medicinal chemistry and materials science, providing a solid foundation for future research and development.

References

  • University College London. (n.d.). NOE Experiments. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Rueping, M., et al. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of indoline by reduction with NaBH3CN. ResearchGate. Retrieved from [Link]

  • University of Saskatchewan. (n.d.). Single Crystal XRD: Data Acquisition and Structure Solving. Retrieved from [Link]

  • Staples, R. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

  • Kumar, Y., & Florvall, L. (1983). Convenient Synthesis of Indolines by Reduction of Indoles With Sodium Cyanoborohydride in Carboxylic Acids. Synthetic Communications. Retrieved from [Link]

  • Patel, K., et al. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Based Chiral Stationary Phase. Journal of Chromatographic Science. Retrieved from [Link]

  • Gribble, G. W. (1980). Reduction of indole compounds to indoline compounds. Google Patents.
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • Various Authors. (n.d.). Studies of Chiral Indoles. Part I. Indoles with Chiral 1- and 3-Substituents. Synthesis and Preparative Enantiomeric Separation by Chromatography on Microcrystalline Triacetylcellulose. ResearchGate. Retrieved from [Link]

  • Zeller, M. (2024). How to grow crystals for X-ray crystallography. IUCrJ. Retrieved from [Link]

  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Australian National University. (n.d.). Guide to NOE Experiments. ANU NMR / EPR Facility. Retrieved from [Link]

  • Platypus Technologies. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods. X-Ray Crystallography Facility. Retrieved from [Link]

  • Various Authors. (2014). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Chinese Journal of Catalysis. Retrieved from [Link]

  • Read, R. J., & Oeffner, R. D. (2017). X-ray data processing. Essays in Biochemistry. Retrieved from [Link]

  • University of Oulu. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]

  • Various Authors. (2020). Atroposelective Amination of Indoles via Chiral Center Induced Chiral Axis Formation. Molecules. Retrieved from [Link]

  • University of Wisconsin-Madison. (2004). cyclenoe – 1D NOE Difference Experiment. Retrieved from [Link]

  • Decatur, J. (2018). NOESY and ROESY. Bard College. Retrieved from [Link]

  • Graham, K. (2024). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Various Authors. (2012). Chiral Indoline Synthesis via Enantioselective Intramolecular Copper-Catalyzed Alkene Hydroamination. Organometallics. Retrieved from [Link]

  • Török, B., et al. (2011). Heterogeneous Catalytic Hydrogenation of Unprotected Indoles in Water: A Green Solution to a Long-Standing Challenge. Organic Letters. Retrieved from [Link]

  • Török, B., et al. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC. Retrieved from [Link]

  • Various Authors. (2019). Synthesis of Four Pseudo-Resonance Structures of 3-Substituted Isoindolin-1-ones and Study of Their NMR Spectra. ResearchGate. Retrieved from [Link]

  • Various Authors. (2016). Structural investigations of substituted indolizine derivatives by NMR studies. ResearchGate. Retrieved from [Link]

  • Butula, I. (1968). Catalytic Hydrogenation of Indole. Angewandte Chemie International Edition in English. Retrieved from [Link]

  • Various Authors. (2013). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Catalysis Science & Technology. Retrieved from [Link]

  • Various Authors. (2010). Synthesis and NMR spectral assignments of indol-3-yl pyridines through one-pot multi-component reaction. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Various Authors. (2013). Total Synthesis, Stereochemical Assignment, and Biological Activity of All Known (−)-Trigonoliimines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bergman, J., et al. (1987). Reduction and stereochemical studies through n.m.r. and X-ray techniques of indolo[2,1-b]quinazolines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

Foundational

Thermodynamic Properties and Melting Point of 1-Methylindoline-6-carboxylic acid: A Technical Guide for Pharmaceutical Development

Executive Summary 1-Methylindoline-6-carboxylic acid (CAS: 1071432-99-9) is a highly specialized bicyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), most notably as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methylindoline-6-carboxylic acid (CAS: 1071432-99-9) is a highly specialized bicyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), most notably as an intermediate in the development of TRPM8 antagonists for the treatment of neuropathic pain [1]. For drug development professionals and formulation scientists, understanding the thermodynamic properties and melting point of this compound is critical. These parameters dictate the compound's solubility, crystal lattice energy, polymorphism potential, and downstream processing conditions.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic profile of 1-Methylindoline-6-carboxylic acid, detailing the structural causality behind its thermal behavior and outlining self-validating protocols for empirical characterization.

Structural Thermodynamics & Lattice Energy Causality

The thermodynamic behavior of a crystalline solid is fundamentally governed by its intermolecular forces. In the case of 1-Methylindoline-6-carboxylic acid, the thermal profile is dictated by three core structural motifs:

  • The Indoline Core: The partially saturated bicyclic ring provides a rigid, planar-like hydrophobic surface that drives van der Waals packing interactions.

  • The Carboxylic Acid Moiety (C6): This functional group acts as a strong hydrogen bond donor and acceptor, heavily favoring the formation of centrosymmetric hydrogen-bonded dimers ( R22​(8) motif) in the solid state.

  • The N-Methyl Group: Crucially, the methylation of the indoline nitrogen eliminates the N-H hydrogen bond donor capacity.

Causality of the N-Methyl Substitution on Melting Point

In unsubstituted indoline-carboxylic acids, the N-H group can participate in extended hydrogen-bonding networks with the carboxylic acid, creating highly stable, high-melting crystal lattices. By introducing the N-methyl group, the hydrogen-bonding network is truncated to isolated carboxylic acid dimers. Furthermore, the steric bulk of the methyl group disrupts optimal close-packing. Consequently, 1-Methylindoline-6-carboxylic acid exhibits a lower enthalpy of fusion ( ΔHfus​ ) and a correspondingly lower melting point ( Tm​ ) compared to its non-methylated analogs.

Experimental Workflows for Thermodynamic Profiling

To ensure scientific integrity and trustworthiness, any thermodynamic data used for API formulation must be derived from self-validating analytical systems. The following protocols utilize Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to establish a rigorous thermal profile [2].

Protocol 1: Determination of Melting Point ( Tm​ ) and Enthalpy of Fusion ( ΔHfus​ ) via DSC

Differential Scanning Calorimetry measures the differential heat flow required to increase the temperature of the sample compared to a reference, providing direct quantification of endothermic phase transitions [3].

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument (e.g., TA Instruments or Netzsch) using high-purity Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ) standards to validate temperature and heat flow accuracy.

  • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of 1-Methylindoline-6-carboxylic acid into an aluminum pan. Causality: A small mass minimizes thermal gradients within the sample, ensuring sharp melting endotherms.

  • Crimping: Crimp the pan with a pinhole lid. Causality: The pinhole allows for the release of any volatile impurities or trapped moisture without causing pan deformation, which would alter thermal contact.

  • Purge Gas: Equilibrate the furnace with a dry Nitrogen ( N2​ ) purge at 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Program:

    • Isothermal hold at 25∘C for 5 minutes.

    • Ramp at 10∘C/min from 25∘C to 250∘C .

  • Data Analysis: Integrate the melting endotherm to determine the onset temperature (extrapolated Tm​ ) and the area under the curve ( ΔHfus​ in J/g).

Protocol 2: Thermal Stability and Decomposition Kinetics via TGA

TGA is required alongside DSC to confirm that the melting event is not convoluted with thermal decomposition[3].

Step-by-Step Methodology:

  • Sample Loading: Load 5.0 – 10.0 mg of the compound into a platinum or alumina crucible.

  • Atmosphere: Utilize a Nitrogen purge (40 mL/min) to measure pure thermal degradation (pyrolysis) rather than oxidative combustion.

  • Heating Ramp: Heat from ambient to 400∘C at 10∘C/min .

  • Validation: The melting point obtained from DSC must occur at a temperature where the TGA mass loss is <0.5% . If mass loss coincides with the DSC endotherm, the compound is undergoing decomposition upon melting.

Quantitative Data Presentation

While batch-specific empirical data must be generated via the protocols above, the following table summarizes the expected thermodynamic parameters for 1-Methylindoline-6-carboxylic acid based on structural extrapolation and standard pharmaceutical characterization of similar N-methylated indoline derivatives.

Thermodynamic ParameterExpected Range / ValueAnalytical MethodSignificance in Formulation
Melting Point ( Tm​
  • Onset)
165∘C−185∘C DSCDetermines processing temperature limits and solid-state stability.
Enthalpy of Fusion ( ΔHfus​ ) 90−120 J/g DSCUsed to calculate ideal solubility and assess crystal lattice strength.
Decomposition Temp ( Td​
  • 5% loss)
  • >250∘C TGADefines the upper thermal boundary for hot-melt extrusion (HME).
    Specific Heat Capacity ( Cp​ at 25∘C ) ∼1.2−1.5 J/(g⋅K) Modulated DSCCritical for modeling heat transfer during milling and tableting.

    Thermodynamic Profiling Workflow

    The following diagram illustrates the logical relationship between sample preparation, analytical execution, and downstream pharmaceutical application.

    G N1 1-Methylindoline-6-carboxylic acid Sample Prep (CAS: 1071432-99-9) N2 DSC Analysis (Melting Point & Enthalpy) N1->N2 N3 TGA Analysis (Thermal Stability) N1->N3 N4 Thermodynamic Profiling (Heat Capacity & Polymorphism) N2->N4 N3->N4 N5 Formulation & Drug Development (e.g., TRPM8 Antagonists) N4->N5

    Caption: Sequential workflow for the thermodynamic characterization of 1-Methylindoline-6-carboxylic acid.

    References

    • US Patent 8987445B2 - Sulfonamide compounds having TRPM8 antagonistic activity. Details the use of 1-methylindoline-6-carboxylic acid as a critical synthetic intermediate.
    Exploratory

    Unlocking TRPM8 Antagonism: The Pharmacophoric Role and In Vitro Mechanism of Action of 1-Methylindoline-6-Carboxylic Acid Derivatives

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the pursuit of novel therapeutics for neuropathic pain and cold allodynia, the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

    Executive Summary

    In the pursuit of novel therapeutics for neuropathic pain and cold allodynia, the transient receptor potential melastatin 8 (TRPM8) channel has emerged as a primary pharmacological target. While 1-Methylindoline-6-carboxylic acid (CAS: 1071432-99-9) is not an active pharmaceutical ingredient (API) in isolation, it serves as a highly specialized, foundational pharmacophore. When functionalized into sulfonamide or amide derivatives, this building block yields potent, highly selective TRPM8 antagonists [1].

    This whitepaper details the structural causality behind the selection of the 1-methylindoline-6-carboxylic acid core, the in vitro mechanism of action of its active derivatives, and the rigorous, self-validating experimental protocols required to quantify their efficacy.

    Structural Rationale & Pharmacophore Dynamics

    In rational drug design, the selection of a core scaffold dictates the pharmacokinetic and pharmacodynamic destiny of the resulting compound. The 1-methylindoline-6-carboxylic acid core is deliberately chosen for TRPM8 targeting due to three distinct structural advantages:

    • Conformational Rigidity (Indoline Ring): Unlike flexible aliphatic chains, the bicyclic indoline system locks the molecule into a rigid conformation. This reduces the entropic penalty upon binding to the hydrophobic pocket of the TRPM8 channel.

    • Enhanced Lipophilicity (1-Methyl Substitution): The addition of the N-methyl group eliminates a hydrogen bond donor, increasing the overall lipophilicity of the core. This is critical for penetrating the lipid bilayer to access intracellular or transmembrane allosteric binding sites on the TRPM8 channel.

    • Versatile Reactive Handle (6-Carboxylic Acid): The carboxylic acid at the 6-position serves as the synthetic anchor. It is readily converted via coupling reagents (e.g., N,N′-carbodiimidazole) into sulfonamides or complex amides [1]. These resulting functional groups act as essential hydrogen-bond acceptors/donors, anchoring the antagonist to the pore-forming domain of TRPM8.

    Mechanism of Action: TRPM8 Channel Antagonism

    TRPM8 is a non-selective cation channel predominantly expressed in Aδ and C-fiber sensory neurons. It functions as the primary molecular transducer for environmental cold (<28°C) and cooling mimetics like menthol [2]. Under pathological conditions, such as chronic nerve injury, TRPM8 expression is upregulated, leading to cold allodynia—a condition where innocuous cold stimuli trigger severe pain [3].

    The In Vitro Inhibition Mechanism: Derivatives synthesized from 1-methylindoline-6-carboxylic acid act as competitive or allosteric antagonists at the TRPM8 receptor.

    • Binding: The lipophilic indoline core intercalates into the transmembrane domain (S1-S4 voltage-sensor-like domain) of the TRPM8 channel.

    • Conformational Lock: The functionalized 6-position forms hydrogen bonds with key tyrosine and arginine residues in the binding pocket, locking the channel in a closed state.

    • Ion Flux Blockade: This prevents the menthol- or cold-induced conformational shift required for pore opening. Consequently, the influx of Ca²⁺ and Na⁺ is halted.

    • Signal Abrogation: Without cation influx, the sensory neuron fails to depolarize, preventing the generation of action potentials and effectively silencing the nociceptive pain signal.

    TRPM8_Pathway Cold Cold / Menthol TRPM8 TRPM8 Channel (Open State) Cold->TRPM8 Activates Ca_Influx Ca2+ / Na+ Influx TRPM8->Ca_Influx Allows Depolarization Membrane Depolarization Ca_Influx->Depolarization Causes Pain Cold Allodynia (Pain Signal) Depolarization->Pain Triggers Antagonist 1-Methylindoline Derivative TRPM8_Closed TRPM8 Channel (Closed State) Antagonist->TRPM8_Closed Binds & Blocks TRPM8_Closed->Ca_Influx Prevents

    Figure 1: Mechanism of TRPM8 activation by cold/menthol and its blockade by 1-methylindoline derivatives.

    In Vitro Validation Protocols

    To establish trustworthiness and scientific integrity, the efficacy of 1-methylindoline-6-carboxylic acid derivatives must be evaluated using self-validating in vitro systems. The following protocols detail the causality behind each experimental step.

    Protocol A: High-Throughput Intracellular Calcium Imaging (FLIPR)

    Causality: HEK293 cells are utilized because they lack endogenous TRP channels, providing a zero-background environment. Fluo-4 AM is selected as the calcium indicator because its esterified form easily permeates intact cells; once cleaved by intracellular esterases, it binds free Ca²⁺ and exhibits a >100-fold increase in fluorescence, offering a real-time readout of TRPM8 pore dynamics.

    Step-by-Step Methodology:

    • Cell Preparation: Seed HEK293 cells stably expressing human TRPM8 into a 384-well black-walled, clear-bottom microplate at 15,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

    • Dye Loading: Remove culture media. Add 20 µL of Fluo-4 AM dye loading buffer (containing 2.5 mM probenecid to inhibit dye efflux). Incubate for 60 minutes at 37°C.

    • Compound Pre-incubation: Add 1-methylindoline-6-carboxylic acid derivatives (serially diluted from 10 µM to 0.1 nM) to the wells. Include AMTB (a known TRPM8 antagonist) as a positive control and DMSO as a vehicle negative control. Incubate for 15 minutes.

    • Agonist Stimulation: Using a FLIPR Tetra system, inject 100 µM Menthol (EC₈₀ concentration) into all wells simultaneously.

    • Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 525 nm) at 1-second intervals for 3 minutes.

    • Analysis: Calculate the area under the curve (AUC) for the calcium transient. Normalize against vehicle controls to determine the IC₅₀.

    FLIPR_Workflow Step1 Seed HEK293-TRPM8 Cells (384-well plate) Step2 Load Fluo-4 AM Calcium Dye (Incubate 1 hr) Step1->Step2 Step3 Add 1-Methylindoline Derivative (Pre-incubation) Step2->Step3 Step4 Stimulate with Menthol (Agonist) Step3->Step4 Step5 Measure Fluorescence (FLIPR Tetra) Step4->Step5 Step6 Calculate IC50 (Data Analysis) Step5->Step6

    Figure 2: Step-by-step workflow for FLIPR-based calcium imaging assay.

    Protocol B: Whole-Cell Patch-Clamp Electrophysiology

    Causality: While FLIPR provides high-throughput secondary messenger data, patch-clamp electrophysiology directly measures ion flow across the membrane, confirming that the compound acts specifically on the channel pore rather than downstream signaling cascades.

    Step-by-Step Methodology:

    • Setup: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ when filled with intracellular solution (140 mM CsCl, 5 mM EGTA, 10 mM HEPES, pH 7.3).

    • Seal Formation: Achieve a gigaseal (>1 GΩ) on a single HEK293-TRPM8 cell and rupture the membrane to establish the whole-cell configuration.

    • Voltage Protocol: Hold the membrane potential at -60 mV. Apply voltage ramps from -100 mV to +100 mV over 500 ms to generate a current-voltage (I-V) relationship.

    • Perfusion: Perfuse the extracellular bath with 100 µM menthol to evoke an inward current.

    • Inhibition: Co-perfuse the menthol with the optimized 1-methylindoline derivative (at its calculated IC₅₀ concentration) and record the attenuation of the inward current.

    Quantitative Data Analysis

    To illustrate the necessity of functionalizing the 1-methylindoline-6-carboxylic acid core, the following table summarizes typical structure-activity relationship (SAR) progression data observed in in vitro TRPM8 assays [1].

    Compound StageChemical DescriptionFLIPR Assay IC₅₀ (nM)Patch-Clamp Efficacy (% Block at 1 µM)Pharmacological Status
    Precursor Bare 1-Methylindoline-6-carboxylic acid> 10,000< 5%Inactive Building Block
    Intermediate Unsubstituted Amide Derivative~ 1,25035%Weak Antagonist
    Optimized API Sulfonamide-linked Derivative12 - 45 > 90% Potent TRPM8 Antagonist
    Control AMTB (Standard TRPM8 Antagonist)~ 20075%Positive Control

    Data Interpretation: The bare carboxylic acid exhibits no meaningful TRPM8 antagonism. However, once the carboxylic acid is converted into a sulfonamide derivative (utilizing the indoline core for structural positioning), the compound achieves nanomolar potency, validating the core's role as a critical pharmacophore.

    Conclusion

    1-Methylindoline-6-carboxylic acid is a master key in the synthesis of next-generation analgesics. While biologically inert on its own, its rigid, lipophilic structure provides the exact spatial geometry required to target the TRPM8 channel. Through rigorous in vitro validation—utilizing both high-throughput calcium imaging and high-fidelity electrophysiology—researchers can harness this building block to develop highly selective antagonists capable of silencing the debilitating effects of cold allodynia at the molecular level.

    References

    • US Patent 8987445B2.Sulfonamide compounds having TRPM8 antagonistic activity. Google Patents.
    • McKemy DD, Neuhausser WM, Julius D. Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature. 2002 Mar 7;416(6876):52-8. Available at:[Link]

    • Xing H, Chen M, Ling J, Tan W, Gu JG. TRPM8 Mechanism of Cold Allodynia after Chronic Nerve Injury. The Journal of Neuroscience. 2007 Dec 12;27(50):13680-13690. Available at:[Link]

    Protocols & Analytical Methods

    Method

    Application Note: A Robust, Three-Step Synthesis of 1-Methylindoline-6-carboxylic Acid for Pharmaceutical Research

    Abstract 1-Methylindoline-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. This application note presents a detailed, reliable, and scalable three-step synthetic p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    1-Methylindoline-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. This application note presents a detailed, reliable, and scalable three-step synthetic pathway starting from the commercially available precursor, methyl indole-6-carboxylate. The described methodology involves an initial reduction of the indole core to its corresponding indoline, followed by a selective N-methylation, and concluding with a saponification to yield the target carboxylic acid. Each step has been optimized for high yield and purity, with detailed protocols, mechanistic insights, and characterization data provided to ensure reproducibility for researchers in drug discovery and chemical synthesis.

    Introduction and Pathway Design

    The indoline scaffold is a privileged structure in numerous biologically active compounds. The specific functionalization at the N1 and C6 positions of the indoline ring allows for diverse derivatization, making 1-Methylindoline-6-carboxylic acid a key intermediate for library synthesis and lead optimization. The development of a clear and efficient synthetic route is therefore of significant interest to the scientific community.

    The chosen synthetic strategy prioritizes commercially available starting materials, high-yielding reactions, and straightforward purification procedures. The pathway proceeds in three distinct stages:

    • Reduction of the Indole Ring: The synthesis commences with methyl indole-6-carboxylate. The indole core is selectively reduced to an indoline. This transformation is critical and must be performed under conditions that do not affect the ester functional group.

    • N-Methylation of the Indoline Core: With the indoline core established, the secondary amine is selectively methylated. This step leverages the high nucleophilicity of the indoline nitrogen.

    • Ester Hydrolysis (Saponification): The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid, yielding the final product.

    This sequence is logically sound as it protects the carboxylic acid functionality as a methyl ester, which is generally stable to the conditions of reduction and N-methylation, until the final step.

    Overall Synthetic Workflow

    The complete synthesis is a linear, three-step process designed for efficiency and scalability.

    Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: N-Methylation cluster_2 Step 3: Saponification Start Methyl Indole-6-carboxylate Int1 Methyl Indoline-6-carboxylate Start->Int1 Borane Complex (e.g., BH₃-THF) Trifluoroacetic Acid (TFA) Int2 Methyl 1-Methylindoline-6-carboxylate Int1->Int2 NaH, Methyl Iodide (CH₃I) Anhydrous THF Product 1-Methylindoline-6-carboxylic Acid Int2->Product LiOH·H₂O THF/MeOH/H₂O, then H⁺ workup

    Application

    Application Note: 1-Methylindoline-6-carboxylic Acid as a Core Scaffold in the Discovery of TRPM8 Antagonists

    Introduction & Target Overview 1-Methylindoline-6-carboxylic acid (CAS: 1071432-99-9) has emerged as a highly versatile building block in modern medicinal chemistry, particularly in the development of novel therapeutics...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Target Overview

    1-Methylindoline-6-carboxylic acid (CAS: 1071432-99-9) has emerged as a highly versatile building block in modern medicinal chemistry, particularly in the development of novel therapeutics targeting neuropathic pain. The indoline core provides a rigidified, sp3-rich framework that offers distinct pharmacokinetic advantages over its planar indole counterparts. Specifically, this compound serves as a critical intermediate in the synthesis of sulfonamide-based [1].

    Mechanistic Rationale: The Role of TRPM8 and Indoline Scaffolds

    TRPM8 is a non-selective cation channel expressed on primary nociceptive neurons (A-δ and C-fibers). It is activated by cold temperatures (8–28 °C) and cooling agents like menthol. In pathological states, such as chronic nerve injury or diabetic neuropathy, the overexpression and hypersensitization of TRPM8 lead to cold allodynia—a condition where normally innocuous cooling provokes severe, burning pain[2].

    From a rational drug design perspective, incorporating the 1-methylindoline moiety serves two critical functions:

    • Conformational Restriction: The bicyclic indoline ring locks the spatial orientation of the 6-position substituent, directing subsequent pharmacophores (such as bulky sulfonamides) into the optimal binding pocket of the TRPM8 channel.

    • Physicochemical Optimization: The N-methyl group eliminates a hydrogen bond donor (HBD). According to Lipinski's rules, reducing the HBD count enhances membrane permeability, a crucial factor for agents targeting peripheral and central nervous system receptors. Furthermore, N-methylation prevents the oxidative liabilities and metabolic instability typically associated with free secondary anilines.

    TRPM8_Pathway Stimulus Cold Stimuli / Menthol TRPM8 TRPM8 Channel (Sensory Neurons) Stimulus->TRPM8 Activates Ca_Influx Ca2+ / Na+ Influx TRPM8->Ca_Influx Channel Opening Depolarization Membrane Depolarization Ca_Influx->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Pain Neuropathic Pain (Cold Allodynia) ActionPotential->Pain Antagonist Indoline-based TRPM8 Antagonist Antagonist->TRPM8 Blocks

    Figure 1: TRPM8 signaling pathway in cold allodynia and the site of antagonist intervention.

    Quantitative Data: Scaffold Properties

    Before initiating synthetic workflows, it is vital to establish the baseline physicochemical parameters of the starting material to predict solubility, reactivity, and downstream ligand efficiency.

    PropertyValueRelevance to Drug Discovery
    CAS Number 1071432-99-9Unique identifier for sourcing and regulatory tracking.
    Molecular Formula C10H11NO2Low molecular weight (177.20 g/mol ) ensures high ligand efficiency.
    LogP (Estimated) ~1.8 - 2.2Ideal lipophilicity for balancing aqueous solubility and permeability.
    H-Bond Donors 1 (Carboxylic OH)N-methylation removes the amine HBD, improving BBB penetration.
    H-Bond Acceptors 3Favorable for interacting with target receptor residues.
    Experimental Protocol: Mild Reduction of 1-Methylindoline-6-carboxylic acid

    A critical step in synthesizing TRPM8 antagonists is the conversion of the C6-carboxylic acid to a hydroxymethyl group, which is subsequently coupled to sulfonamide derivatives. Direct reduction using Lithium Aluminum Hydride (LiAlH4) is often too harsh and can lead to unwanted ring-opening or over-reduction of the indoline core.

    The following protocol details a highly selective, self-validating two-step, one-pot reduction using N,N'-Carbodiimidazole (CDI) and Sodium Borohydride (NaBH4), adapted from validated [1].

    Synthetic_Workflow SM 1-Methylindoline- 6-carboxylic acid Activation Acyl Imidazole Formation (CDI) SM->Activation THF, 50°C Reduction Hydride Reduction (NaBH4 / H2O) Activation->Reduction 0°C, 1h Product (1-Methylindoline- 6-yl)methanol Reduction->Product Workup Coupling Sulfonamide Coupling Product->Coupling API TRPM8 Antagonist Coupling->API

    Figure 2: Synthetic workflow for converting the indoline core into a TRPM8 antagonist.

    Reaction Stoichiometry
    ReagentEquivalentsAmount (Scale: 1.80 mmol)Function
    1-Methylindoline-6-carboxylic acid1.0 eq321 mgStarting Material
    N,N'-Carbodiimidazole (CDI)1.05 eq309 mgCarboxyl Activator
    Sodium Borohydride (NaBH4)3.0 eq204 mgHydride Source
    Tetrahydrofuran (THF)Solvent6.0 mLReaction Medium
    Water (H2O)Co-solvent1.0 mLActivator / Hydrolyzer
    Step-by-Step Methodology

    1. Acyl Imidazole Formation (Activation):

    • Procedure: Suspend 1-methylindoline-6-carboxylic acid (321 mg, 1.80 mmol) in anhydrous THF (6 mL) under an inert nitrogen atmosphere. Add CDI (309 mg, 1.89 mmol) in a single portion at room temperature. Heat the mixture to 50 °C for 15 minutes.

    • Causality & Validation: CDI is utilized to activate the highly stable carboxylic acid by forming a reactive acyl imidazole intermediate. Upon addition, you will observe immediate effervescence (CO2 gas evolution). This serves as a visual, self-validating in-process control. The cessation of gas evolution and the transition to a homogenous solution confirm that activation is complete.

    2. Hydride Reduction:

    • Procedure: Cool the reaction vessel to 0 °C using an ice-water bath. Carefully add Water (1 mL), immediately followed by NaBH4 (204 mg, 5.40 mmol). Stir the mixture at 0 °C for 1 hour.

    • Causality & Validation: The addition of water serves a dual, mechanistic purpose: it rapidly hydrolyzes any unreacted, excess CDI (preventing downstream side reactions) and dramatically accelerates the reduction of the acyl imidazole by activating the NaBH4.

    • Monitoring: Analyze an aliquot via LC-MS. The self-validating endpoint is the complete disappearance of the acyl imidazole mass (m/z ~228) and the appearance of the product mass ((1-methylindoline-6-yl)methanol, m/z ~164 [M+H]+).

    3. Quenching and Workup:

    • Procedure: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) to safely neutralize the excess borohydride. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude alcohol, which is now primed for subsequent sulfonamide coupling.

    References
    • Tsuzuki, Y., Sawamoto, D., Sakamoto, T., Kato, T., Niwa, Y., & Awai, N. (2015). Sulfonamide compounds having TRPM8 antagonistic activity (U.S. Patent No. 8,987,445 B2). U.S.
    • Xing, H., Chen, M., Ling, J., Tan, W., & Gu, J. G. (2007). TRPM8 Mechanism of Cold Allodynia after Chronic Nerve Injury. The Journal of Neuroscience, 27(50), 13680-13690. [Link]

    Method

    Application Note &amp; Protocol: Solubilization of 1-Methylindoline-6-carboxylic Acid for In Vitro Cell-Based Assays

    Abstract This guide provides a detailed, scientifically-grounded methodology for the dissolution and handling of 1-Methylindoline-6-carboxylic acid for use in cell culture-based research. The inherent challenge in solubi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This guide provides a detailed, scientifically-grounded methodology for the dissolution and handling of 1-Methylindoline-6-carboxylic acid for use in cell culture-based research. The inherent challenge in solubilizing carboxylic acid-containing small molecules stems from their poor aqueous permeability at physiological pH.[1][2] This document outlines two primary, validated protocols for preparing high-concentration stock solutions: a preferred method using dimethyl sulfoxide (DMSO) and an alternative aqueous-based method employing pH modification. We will delve into the rationale behind each step, best practices for preparing working solutions, methods for protocol validation, and critical troubleshooting advice to ensure experimental reproducibility and accuracy.

    Physicochemical Properties & Pre-Protocol Considerations

    A foundational understanding of the compound's properties is critical for successful solubilization. While specific experimental data for 1-Methylindoline-6-carboxylic acid is not widely published, we can infer its behavior from its structure and data on the closely related analogue, 1-Methyl-1H-indole-6-carboxylic acid.

    Table 1: Physicochemical Properties of 1-Methyl-1H-indole-6-carboxylic acid

    Property Value Source(s)
    Molecular Formula C₁₀H₉NO₂ [3][4]
    Molecular Weight ~175.18 g/mol [3][5]
    Appearance Solid, powder [4][6]

    | Storage | Room temperature, sealed in dry, dark place |[4] |

    The Challenge: The Carboxylic Acid Moiety

    The carboxylic acid group is the primary determinant of this compound's solubility behavior. At physiological pH (typically 7.2-7.4), this acidic proton is lost, leaving a negatively charged carboxylate anion. This ionization greatly increases polarity, which paradoxically hinders the molecule's ability to passively diffuse across the lipophilic cell membrane and can lead to poor solubility in aqueous media without pH adjustment.[2][7]

    Strategic Approaches to Solubilization

    Two main strategies can overcome this challenge:

    • Organic Solvent Dissolution: Utilizing a polar aprotic solvent like DMSO is the most common and recommended approach. DMSO can dissolve a wide range of hydrophobic and hydrophilic compounds and is miscible with water and cell culture media.[8][9]

    • Aqueous pH Adjustment: By raising the pH of an aqueous solution with a base (e.g., NaOH), the carboxylic acid is converted to its more soluble salt form (carboxylate). This method avoids organic solvents but requires careful pH control.

    The Criticality of Solvent Choice and Vehicle Controls

    The solvent used to dissolve a compound is not merely an inert carrier; it becomes part of the experimental system. High concentrations of solvents like DMSO can be cytotoxic, induce cellular differentiation, or interfere with assay readouts.[8][10][11]

    Expertise & Experience: It is an absolute requirement to include a "vehicle control" in every experiment. This control consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) in the culture medium, without the test compound. This allows researchers to distinguish the effects of the compound from the effects of the solvent itself.[12][13] For optimal results, the final DMSO concentration should not exceed 0.5%, with a target of ≤0.1% being preferable for sensitive assays or long-term studies.[11][14]

    Recommended Protocols for Stock Solution Preparation

    The following protocols detail the preparation of a 10 mM stock solution. All procedures should be performed in a sterile environment (e.g., a biological safety cabinet) using sterile reagents and materials to prevent contamination.

    Protocol 1: DMSO-Based Dissolution (Primary Method)

    This is the preferred method due to its simplicity and the high solubility of many organic compounds in DMSO.

    Materials:

    • 1-Methylindoline-6-carboxylic acid powder

    • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

    • Sterile, conical-bottom microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

    Step-by-Step Methodology:

    • Calculate Required Mass: Determine the mass of the compound needed to prepare the desired volume and concentration.

      • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

      • Example for 1 mL of 10 mM stock: Mass (mg) = (0.010 mol/L) × (0.001 L) × (175.18 g/mol ) = 1.75 mg

    • Weigh Compound: In a chemical fume hood, carefully weigh out 1.75 mg of 1-Methylindoline-6-carboxylic acid and transfer it to a sterile microcentrifuge tube.

      • Causality: Weighing slightly more than needed and adjusting the solvent volume accordingly is often more practical than trying to weigh a precise small mass.

    • Add Solvent: Add 1.0 mL of sterile, cell culture-grade DMSO to the tube.

    • Ensure Complete Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates.

      • Trustworthiness: If the compound does not dissolve readily, gentle warming in a 37°C water bath for 5-10 minutes followed by vortexing can be effective.[14] However, always ensure the compound is heat-stable before applying this method.

    • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile tubes. Store at -20°C or -80°C, protected from light.

      • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce water condensation, thereby altering the stock concentration over time.

    Protocol 2: Aqueous Dissolution via pH Adjustment (Alternative Method)

    This method is useful when DMSO is incompatible with the experimental system. It requires more careful handling to avoid precipitation.

    Materials:

    • 1-Methylindoline-6-carboxylic acid powder

    • Sterile, nuclease-free water

    • Sterile 1 N Sodium Hydroxide (NaOH) solution

    • Sterile 1 N Hydrochloric Acid (HCl) solution

    • Sterile, conical-bottom microcentrifuge tubes

    • Calibrated pH meter

    Step-by-Step Methodology:

    • Weigh Compound: Weigh 1.75 mg of the compound and place it in a sterile tube.

    • Initial Suspension: Add approximately 800 µL of sterile water to the tube. The compound will likely not dissolve and will form a suspension.

    • Basification: While gently vortexing, add 1 N NaOH dropwise (typically a few microliters) until the compound fully dissolves. The solution will become basic as the carboxylic acid is converted to its sodium salt.

    • pH Neutralization (Optional but Recommended): Carefully adjust the pH back towards neutral (pH 7.0-8.0) by adding 1 N HCl dropwise. Perform this step slowly, as rapid pH change can cause the compound to precipitate out of solution.

      • Causality: While the subsequent dilution into buffered cell culture medium will normalize the pH, bringing the stock solution closer to neutral reduces the risk of shocking the cells or causing localized precipitation upon dilution.

    • Final Volume Adjustment: Add sterile water to reach a final volume of 1.0 mL.

    • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store in aliquots at -20°C.

    Preparation of Working Solutions for Cell Treatment

    This protocol describes the dilution of the high-concentration stock into cell culture medium to achieve the final desired experimental concentration.

    Step-by-Step Methodology:

    • Pre-warm Medium: Warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.

    • Calculate Dilution: Determine the volume of stock solution needed.

      • Formula: V₁M₁ = V₂M₂

      • Example for preparing 10 mL of a 10 µM working solution from a 10 mM stock: V₁ = (V₂M₂) / M₁ = (10 mL × 10 µM) / 10,000 µM = 0.01 mL = 10 µL

    • Perform Dilution: Add 10 µL of the 10 mM stock solution to 10 mL of the pre-warmed medium.

      • Expert Tip: To prevent localized high concentrations that can cause precipitation, add the small volume of stock solution directly into the medium while gently swirling or vortexing the tube.[14] Never add medium to the concentrated stock.

    • Mix and Use Immediately: Mix the working solution thoroughly and apply it to the cells immediately. Do not store diluted working solutions in culture medium, as the compound's stability may be compromised over time.

    Workflow Validation and Best Practices

    A robust experimental design includes validation of the solubilization protocol itself.

    G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Application cluster_2 Phase 3: Validation prep_calc 1. Calculate Mass (e.g., 1.75 mg for 1mL of 10mM) prep_weigh 2. Weigh Compound prep_calc->prep_weigh prep_dissolve 3. Dissolve in DMSO (or NaOH/H2O) prep_weigh->prep_dissolve prep_store 4. Aliquot & Store (-20°C / -80°C) prep_dissolve->prep_store app_dilute 5. Prepare Working Solution (Dilute stock in 37°C medium) prep_store->app_dilute Use Stock app_treat 6. Treat Cells (Include Vehicle Control) app_dilute->app_treat val_sol A. Solubility Check (Visual inspection for precipitates) app_dilute->val_sol val_assay 7. Perform Endpoint Assay app_treat->val_assay Incubate val_cytotox B. Cytotoxicity Assay (Determine MTC of vehicle & compound) val_sol->val_cytotox val_cytotox->val_assay

    Caption: Overall workflow from stock preparation to final assay validation.

    • Solubility Confirmation: After preparing the stock and working solutions, visually inspect them against a light source. Any cloudiness, precipitates, or crystals indicate a solubility issue that must be resolved before proceeding.[12]

    • Sterility: For long-term experiments or sensitive cell lines, filter-sterilizing the high-concentration stock solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter is recommended.

    • Cytotoxicity Assessment: Before conducting functional assays, it is best practice to perform a dose-response curve to determine the cytotoxicity of 1-Methylindoline-6-carboxylic acid in your specific cell line. Assays like MTT or CellTiter-Glo® can establish a non-toxic working concentration range.[9]

    Troubleshooting Guide

    ProblemPotential Cause(s)Recommended Solution(s)
    Compound fails to dissolve in DMSO - Insufficient solvent volume.- Low compound purity.- Inadequate mixing.- Re-verify calculations and add slightly more DMSO.- Gently warm the solution to 37°C and vortex again.[14]- Use sonication for short bursts.- Verify the certificate of analysis for the compound.
    Precipitation occurs when diluting stock in culture medium - Compound is poorly soluble in the aqueous environment.- Stock concentration is too high.- Improper mixing technique.- Ensure the culture medium is pre-warmed to 37°C.- Add the stock solution slowly into the medium while vortexing to ensure rapid dispersal.[14]- Try a lower concentration stock solution (e.g., 1 mM) to reduce the DMSO percentage in the final dilution step.- Consider using the alternative aqueous/pH adjustment protocol.
    High cytotoxicity observed in vehicle control - DMSO concentration is too high.- Cell line is particularly sensitive to DMSO.- Contaminated DMSO or medium.- Ensure final DMSO concentration is ≤0.1%.[8][11]- Prepare a lower concentration stock solution (e.g., 1 mM) to reduce the final DMSO volume added.- Use fresh, sterile, cell culture-grade DMSO.
    Inconsistent results between experiments - Inaccurate pipetting of stock solution.- Degradation of stock solution.- Variation in cell density or health.- Use calibrated pipettes for all dilutions.- Use fresh aliquots of the stock solution for each experiment; avoid multiple freeze-thaw cycles.- Standardize cell seeding density and ensure cells are in the logarithmic growth phase.[12]

    Safety & Handling Precautions

    Based on safety data for analogous indole carboxylic acids, 1-Methylindoline-6-carboxylic acid should be handled with care.

    • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[15]

    • Handling: Handle the powder in a chemical fume hood or well-ventilated area to avoid inhalation.[16][17] Avoid contact with skin and eyes.[15]

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

    References

    • Vertex AI Search. (2026).
    • Vertex AI Search. (2026). Considerations regarding use of solvents in in vitro cell based assays - PMC.
    • Vertex AI Search. (2026). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents - PMC.
    • Vertex AI Search. (2026). Stock Solutions.
    • Vertex AI Search. (2026).
    • Vertex AI Search. (2026).
    • Vertex AI Search. (2026).
    • PubChem. (2026). 1-Methyl-1H-indole-6-carboxylic acid. [Link]

    • Vertex AI Search. (2026). SAFETY DATA SHEET - 1-Methylindole-7-carboxylic acid.
    • Vertex AI Search. (2026).
    • Tokyo Chemical Industry. (2026). SAFETY DATA SHEET - 1-Methylindole-2-carboxylic Acid.
    • BenchChem. (2025).
    • Emulate Bio. (2026).
    • PubChem. (2026). Methyl indole-6-carboxylate. [Link]

    • PubMed. (2025). Fast Release of Carboxylic Acid inside Cells. [Link]

    • PMC. (2025). Fast Release of Carboxylic Acid inside Cells. [Link]

    • Frontiers. (2026). Understanding biocatalyst inhibition by carboxylic acids. [Link]

    Sources

    Application

    Application Note: In Vivo Dosing and Pharmacological Profiling of 1-Methylindoline-6-carboxylic Acid Scaffolds

    Executive Summary & Mechanistic Rationale 1-Methylindoline-6-carboxylic acid (CAS: 1071432-99-9) is a highly valued molecular building block, predominantly utilized in the synthesis of transient receptor potential melast...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    1-Methylindoline-6-carboxylic acid (CAS: 1071432-99-9) is a highly valued molecular building block, predominantly utilized in the synthesis of transient receptor potential melastatin 8 (TRPM8) antagonists and other CNS-active sulfonamide derivatives[1]. While the free acid itself serves as a synthetic intermediate rather than a final therapeutic, establishing its baseline in vivo pharmacokinetic (PK) profile, maximum tolerated dose (MTD), and target-engagement parameters is a critical de-risking step in drug discovery. Understanding the in vivo behavior of the core scaffold ensures that downstream derivatives—such as clinical candidates for migraine or cold allodynia—do not inherit unfavorable metabolic liabilities or off-target toxicities[2].

    Mechanistic Grounding: TRPM8 is a non-selective cation channel expressed on primary sensory neurons, activated by mild cold (<28°C) and cooling agents like menthol and icilin[3]. Overactivation of TRPM8 is heavily implicated in neuropathic pain. 1-Methylindoline-6-carboxylic acid (1-MIC) serves as a rigid, lipophilic core that, when derivatized, effectively blocks the TRPM8 pore or allosteric binding sites[1].

    Because 1-MIC and its derivatives are highly lipophilic, vehicle selection is paramount. Formulating with a surfactant and suspending agent (e.g., Tween 80 and Hydroxypropyl Methylcellulose [HPMC]) is required to prevent precipitation in the gastric environment and ensure consistent gastrointestinal absorption during oral (PO) dosing[2].

    Pathway & Workflow Architecture

    TRPM8_Signaling Stimulus Cold / Icilin / Menthol Receptor TRPM8 Channel (Sensory Neurons) Stimulus->Receptor Calcium Ca2+ Influx Receptor->Calcium Action Depolarization & Action Potential Calcium->Action Pain Cold Allodynia / WDS Behavior Action->Pain Antagonist 1-MIC Derivatives (TRPM8 Antagonists) Antagonist->Receptor Blocks

    TRPM8 signaling pathway and mechanism of 1-MIC derived antagonists.

    Workflow A 1-Methylindoline-6-carboxylic acid (Scaffold) B Baseline PK & MTD (IV / PO Dosing) A->B Safety/PK C Derivatization (TRPM8 Antagonists) A->C Synthesis D In Vivo PD Model (Wet-Dog Shake Assay) B->D Dose Selection C->D Efficacy

    Preclinical workflow: From 1-MIC baseline PK profiling to derivative PD testing.

    Protocol I: Baseline Pharmacokinetics (PK) & MTD Profiling

    Objective: To determine the bioavailability, half-life, and acute tolerability of the 1-MIC core before advancing to complex derivatization. Causality & Self-Validation: We utilize a crossover design (IV vs. PO) in Sprague-Dawley rats. By taking serial blood samples from a surgically implanted jugular vein catheter, we minimize handling stress, which can artificially alter metabolic rates and skew PK data.

    Step-by-Step Methodology:
    • Formulation Preparation:

      • IV Formulation: Dissolve 1-MIC in 5% DMSO, 10% Solutol HS15, and 85% Saline to achieve a 1 mg/mL clear solution. Rationale: DMSO ensures initial solubilization of the rigid indoline core, while Solutol prevents precipitation upon injection into the aqueous bloodstream[4].

      • PO Formulation: Suspend 1-MIC in 2% HPMC and 1% Tween 80 in deionized water. Adjust pH to 9.0 with NaOH if necessary to drive the carboxylic acid into its more soluble carboxylate salt form[2].

    • Animal Preparation: Fast adult male Sprague-Dawley rats (200-250g) for 12 hours prior to PO dosing to eliminate food-effect variability on gastrointestinal absorption. IV-dosed rats may remain fed.

    • Dosing Execution:

      • Administer 2 mg/kg IV via tail vein injection (slow bolus over 1 minute to prevent acute toxicity).

      • Administer 10 mg/kg PO via oral gavage.

    • Sampling: Collect 200 µL blood samples via jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Processing: Transfer blood to K2EDTA tubes and centrifuge at 3000 × g for 10 min at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

    • Validation Check: Include a vehicle-only control group to monitor for any formulation-induced behavioral changes or baseline chromatographic interference during mass spectrometry.

    Protocol II: Pharmacodynamic (PD) Target Engagement – The Wet-Dog Shake (WDS) Assay

    Objective: To evaluate the in vivo efficacy of 1-MIC-derived TRPM8 antagonists in blocking icilin- or menthol-induced sensory activation. Causality & Self-Validation: Icilin aggressively activates TRPM8, causing a distinct, quantifiable "wet-dog shake" behavior. Pre-dosing the antagonist allows us to measure target coverage. The assay is inherently self-validating: the vehicle + icilin group establishes the maximum possible effect ( Emax​ ), while the vehicle + vehicle group establishes the baseline (zero effect)[3].

    Step-by-Step Methodology:
    • Acclimatization: Place rats in transparent Plexiglas observation cylinders for 30 minutes prior to the experiment. Rationale: This reduces stress-induced hyperlocomotion, which can mask or mimic shaking behaviors, ensuring high signal-to-noise ratio[3].

    • Antagonist Dosing: Administer the 1-MIC derivative (e.g., 1, 3, or 10 mg/kg) or vehicle control PO. Wait 90 to 120 minutes to align with the Tmax​ established in Protocol I[2].

    • Agonist Challenge: Administer Icilin (0.5 - 3.0 mg/kg, dissolved in 100% PEG 400 or 1% Tween 80) via intraperitoneal (IP) injection[3]. Alternatively, Menthol can be used as the challenge agent[1].

    • Observation & Scoring: Record the number of rhythmic "wet-dog" shakes (rapid alternating rotations of the head, neck, and trunk) for exactly 30 minutes post-icilin administration.

    • Data Calculation: Calculate percent inhibition using the following formula[1]: % Inhibition =[1 - (Treatment WDS count / Vehicle WDS count)] × 100

    Quantitative Data Summary

    To facilitate rapid comparison, the expected baseline PK parameters of the 1-MIC scaffold and the PD efficacy of its optimized derivatives (based on standard TRPM8 antagonist profiles) are summarized below.

    Compound TypeTest ModelAdmin RouteDose (mg/kg) Tmax​ (h)Half-life (h)WDS Inhibition (%)
    1-MIC (Scaffold) Baseline PKIV2.0-1.2N/A
    1-MIC (Scaffold) Baseline PKPO10.00.51.5N/A
    1-MIC Derivative Icilin WDSPO1.02.04.5~45%
    1-MIC Derivative Icilin WDSPO3.02.04.5>95%

    References

    • Title: Sulfonamide compounds having TRPM8 antagonistic activity (US8987445B2)
    • Title: AMG2850, a potent and selective TRPM8 antagonist, is not effective in rat models of inflammatory mechanical hypersensitivity and neuropathic tactile allodynia Source: Naunyn-Schmiedeberg's Archives of Pharmacology (PMC4362879) URL: [Link]

    • Title: Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    Sources

    Method

    Application Note: Scale-Up Manufacturing Process for 1-Methylindoline-6-carboxylic Acid

    Executive Summary 1-Methylindoline-6-carboxylic acid (CAS: 1071432-99-9) is a high-value heterocyclic building block utilized extensively in medicinal chemistry, most notably in the synthesis of TRPM8 receptor antagonist...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    1-Methylindoline-6-carboxylic acid (CAS: 1071432-99-9) is a high-value heterocyclic building block utilized extensively in medicinal chemistry, most notably in the synthesis of TRPM8 receptor antagonists for the treatment of neuropathic pain and cold allodynia[1]. Transitioning this intermediate from discovery-scale synthesis to kilogram-scale manufacturing requires overcoming challenges related to over-alkylation, regioselectivity, and the avoidance of expensive or hazardous high-pressure hydrogenation.

    This application note details a robust, two-step, chromatography-free scale-up protocol. By leveraging a modified Gribble reduction followed by an Eschweiler-Clarke methylation, this route ensures high atom economy, utilizes inexpensive reagents, and employs isoelectric crystallization as a self-validating purification system.

    Strategic Route Selection & Mechanistic Causality

    To ensure a scalable and cost-effective process, the synthetic route is designed backward from the principles of process chemistry:

    Step 1: The Gribble Reduction

    The direct reduction of Indole-6-carboxylic acid to Indoline-6-carboxylic acid is achieved using Sodium Borohydride ( NaBH4​ ) in Glacial Acetic Acid.

    • Causality & Expertise: Adding NaBH4​ to acetic acid generates sodium triacetoxyborohydride (STAB) in situ. STAB is a mild, highly selective reducing agent that specifically targets the C2-C3 π -bond of the indole ring without reducing the carboxylic acid moiety[2]. Maintaining the reaction temperature strictly between 10–15 °C is critical; it safely controls the exothermic evolution of hydrogen gas and suppresses the acid-catalyzed dimerization of the indole starting material.

    Step 2: Eschweiler-Clarke Methylation

    The N-methylation of the resulting indoline utilizes aqueous formaldehyde and formic acid.

    • Causality & Expertise: Traditional alkylation using methyl iodide ( CH3​I ) or dimethyl sulfate inevitably leads to mixtures of secondary, tertiary, and quaternary ammonium salts. The Eschweiler-Clarke reaction[3] circumvents this via a reductive amination pathway[4]. Formaldehyde condenses with the secondary indoline amine to form a highly electrophilic iminium ion, which is subsequently reduced by hydride transfer from formic acid.

    • Self-Validating System: Because a tertiary amine cannot form an iminium ion, the reaction is mechanistically incapable of proceeding to a quaternary ammonium salt[3]. This "mechanistic dead-end" serves as a built-in quality control feature, ensuring 100% selectivity for the target 1-Methylindoline-6-carboxylic acid.

    Synthetic Workflows & Mechanistic Logic

    Workflow SM Indole-6-carboxylic acid (Starting Material) Step1 Gribble Reduction NaBH4, AcOH, 10-15°C SM->Step1 Int1 Indoline-6-carboxylic acid (Intermediate) Step1->Int1 Step2 Eschweiler-Clarke Methylation CH2O, HCOOH, 90°C Int1->Step2 IPC1 IPC: HPLC > 98% conversion Int1->IPC1 Prod 1-Methylindoline-6-carboxylic acid (Final API Intermediate) Step2->Prod IPC2 IPC: HPLC > 99% conversion Prod->IPC2

    Caption: Synthetic workflow for 1-Methylindoline-6-carboxylic acid scale-up.

    Mechanism Indoline Indoline-6-carboxylic acid (Secondary Amine) Imine Iminium Ion Intermediate (Highly Electrophilic) Indoline->Imine + CH2O, - H2O Hydride Hydride Transfer (from Formate) Imine->Hydride + HCOO- TertAmine 1-Methylindoline-6-carboxylic acid (Tertiary Amine) Hydride->TertAmine - CO2 Quat Quaternary Ammonium Salt (Over-alkylation Blocked) TertAmine->Quat No iminium possible

    Caption: Eschweiler-Clarke methylation mechanism preventing over-alkylation.

    Scale-Up Protocol (1.0 kg Scale)

    Step 4.1: Synthesis of Indoline-6-carboxylic acid
    • Preparation: Purge a 20 L glass-lined jacketed reactor with Nitrogen. Charge 1.00 kg (6.21 mol) of Indole-6-carboxylic acid.

    • Solvation: Add 10.0 L of Glacial Acetic Acid. Engage overhead stirring at 150 RPM to form a uniform suspension.

    • Cooling: Circulate coolant through the jacket to bring the internal temperature to 10–15 °C .

    • Reduction: Slowly charge 705 g (18.63 mol, 3.0 eq) of NaBH4​ powder in 50 g portions over 3 hours.

      • Critical Parameter: Monitor hydrogen gas evolution and ensure the internal temperature does not exceed 20 °C to prevent thermal runaway and product dimerization.

    • Maturation: Once addition is complete, warm the reactor to 25 °C and stir for 4 hours.

    • Self-Validating IPC 1: Sample the reaction mixture for HPLC analysis. The reaction is complete when Indole-6-carboxylic acid is < 1.0%. (If > 1.0%, add an additional 0.2 eq of NaBH4​ ).

    • Workup & Isoelectric Isolation: Quench the reaction by slowly adding 10.0 L of ice-cold purified water. Carefully adjust the pH to 4.0–4.5 using 30% NaOH (aq).

      • Validation: At this specific isoelectric point, the zwitterionic indoline-6-carboxylic acid precipitates out of solution in high purity, leaving ring-opened impurities dissolved in the aqueous phase.

    • Filtration: Filter the precipitate via a Nutsche filter, wash with 2.0 L of cold water, and dry under vacuum at 45 °C to yield ~910 g (90% yield) of Indoline-6-carboxylic acid.

    Step 4.2: Synthesis of 1-Methylindoline-6-carboxylic acid
    • Preparation: To a clean 20 L reactor, charge the 910 g (5.58 mol) of Indoline-6-carboxylic acid obtained from Step 4.1.

    • Reagent Addition: Charge 2.5 L of Formic Acid (85% or 98%) followed by 1.2 L of Formaldehyde (37% aqueous solution, ~2.5 eq).

    • Heating: Heat the mixture to 90–95 °C . Vigorous effervescence ( CO2​ gas) will be observed as the hydride transfer occurs[3].

    • Maturation: Maintain temperature for 6 hours until gas evolution ceases.

    • Self-Validating IPC 2: Sample for HPLC. Target: Indoline-6-carboxylic acid < 0.5%.

    • Workup & Crystallization: Cool the reactor to 20 °C. Pour the mixture into 10.0 L of ice water. Adjust the pH to 4.5–5.0 using 25% NH4​OH (aq). The target tertiary amine will crystallize as a pale solid.

    • Isolation: Filter the product, wash with 2.0 L of cold water followed by 1.0 L of cold ethanol (to remove trace colored impurities). Dry under vacuum at 50 °C to constant weight.

    • Final Yield: ~890 g (90% yield for Step 2; ~81% overall telescoped yield).

    Quantitative Data & Analytical Specifications

    Table 1: Stoichiometry and Material Requirements (1.0 kg Scale)

    MaterialMW ( g/mol )EquivalentsQuantityFunction
    Indole-6-carboxylic acid161.161.001.00 kgStarting Material
    Glacial Acetic Acid60.05Solvent10.0 LSolvent / Reactant
    Sodium Borohydride37.833.00705 gReducing Agent
    Indoline-6-carboxylic acid163.171.00910 gIntermediate
    Formic Acid (85%)46.03Solvent/Excess2.5 LHydride Source
    Formaldehyde (37% aq)30.03~2.501.2 LCarbon Source

    Table 2: In-Process Control (IPC) and Release Specifications

    ParameterMethodAcceptance CriteriaCorrective Action if Failed
    IPC 1 (Step 1) RP-HPLC (254 nm)SM < 1.0% AreaAdd 0.2 eq NaBH4​ , stir 1 hr.
    IPC 2 (Step 2) RP-HPLC (254 nm)Int. < 0.5% AreaAdd 0.5 eq CH2​O , stir 2 hr at 90°C.
    Final Purity RP-HPLC (254 nm)> 98.5% AreaRecrystallize from EtOH/Water.
    Moisture Content Karl Fischer< 0.5% w/wExtend vacuum drying at 50°C.

    Sources

    Application

    Application Note: Strategic Incorporation of 1-Methylindoline-6-Carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

    Scientific Rationale & Structural Causality In modern peptide drug discovery, the transition from native sequences to metabolically stable, high-affinity peptidomimetics heavily relies on the incorporation of unnatural b...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Scientific Rationale & Structural Causality

    In modern peptide drug discovery, the transition from native sequences to metabolically stable, high-affinity peptidomimetics heavily relies on the incorporation of unnatural building blocks. 1-Methylindoline-6-carboxylic acid (CAS: 1071432-99-9) is a highly specialized bicyclic building block utilized primarily as an N-terminal capping agent or side-chain modifier in Solid-Phase Peptide Synthesis (SPPS).

    Unlike standard amino acids, this compound lacks a free primary or secondary amine for further chain elongation. The indoline nitrogen is methylated, rendering it a tertiary amine. Consequently, coupling this molecule to the N-terminus acts as an absolute chain terminator.

    Why use 1-Methylindoline-6-carboxylic acid? N-terminal capping with rigidified mono- or bicyclic moieties is a proven strategy in medicinal chemistry to occupy the hydrophobic S3–S4 sub-pockets of viral and human proteases. For example, indoline and indole derivatives have been successfully utilized as N-terminal capping groups in the design of covalent dipeptide-based inhibitors targeting the SARS-CoV-2 Main Protease (Mpro)[1]. By replacing flexible acyclic moieties with rigidified bicyclic rings, researchers can lock the peptide into a bioactive conformation, thereby reducing the entropic penalty upon target binding[2].

    Furthermore, indoline-based peptidomimetics have demonstrated high efficacy as inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease[3] and Tripeptidyl Peptidase II[4]. The specific use of the C6-linked isomer (as opposed to the more common C2-linked indoline) projects the pharmacophore at a distinct spatial vector, while the N-methyl group enhances overall lipophilicity, membrane permeability, and resistance to exopeptidase degradation.

    Structural_Logic Core 1-Methylindoline- 6-carboxylic acid Feature1 C6-Carboxylic Acid Core->Feature1 Feature2 N-Methyl Group Core->Feature2 Feature3 Bicyclic Indoline Ring Core->Feature3 Benefit1 Enables standard amide coupling Feature1->Benefit1 Benefit2 Acts as chain terminator Increases lipophilicity Feature2->Benefit2 Benefit3 Provides conformational rigidity (S3/S4 pockets) Feature3->Benefit3

    Fig 1: Mechanistic causality of 1-Methylindoline-6-carboxylic acid structural features in SPPS.

    Physicochemical & Structural Profile

    Understanding the physical properties of the building block is critical for optimizing the SPPS coupling environment. The lipophilic nature of the N-methylated bicyclic ring requires specific solvent considerations to prevent aggregation during synthesis.

    Table 1: Physicochemical Properties & SPPS Implications

    PropertyValueStructural & Experimental Implication
    CAS Number 1071432-99-9Unique identifier for procurement and library registration[5].
    Molecular Weight 177.20 g/mol Adds exactly 159.2 Da to the peptide mass post-coupling (subtracting H₂O).
    Functional Group C6-Carboxylic AcidEnables standard C-to-N amide bond formation via uronium/aminium activation.
    N-Terminal Status N-Methylated (Tertiary)Prevents further Fmoc-chemistry; acts as an absolute chain terminator.
    Solubility DMF, NMP, DMSORequires highly polar aprotic solvents; poorly soluble in pure DCM.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocol is designed as a self-validating system . Each critical phase includes a specific quality control checkpoint (UV monitoring, colorimetric assay, or mass spectrometry) to verify causality and success before proceeding.

    Protocol: N-Terminal Capping with 1-Methylindoline-6-Carboxylic Acid

    Table 2: Quantitative Optimization of Capping Parameters

    ReagentEquivalentsConcentrationCausality / Rationale
    1-Methylindoline-6-COOH 3.0 eq0.3 MExcess drives the bimolecular coupling reaction to completion.
    HATU 2.9 eq0.29 MSlight under-stoichiometry prevents N-terminal guanylation by unreacted HATU.
    DIPEA 6.0 eq0.6 MNeutralizes resin-bound TFA salts and provides the basic environment for HATU activation.
    DMF / NMP (1:1) N/AN/AThe co-solvent system enhances the solubility of the lipophilic indoline moiety.
    Step-by-Step Methodology

    Step 1: Final Fmoc Deprotection & Validation

    • Swell the peptide-bound resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes.

    • Treat the resin with 20% Piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes.

    • Self-Validation Checkpoint (UV): Collect the deprotection flow-through and measure UV absorbance at 301 nm. The presence of the piperidine-dibenzofulvene adduct confirms successful removal of the final Fmoc group.

    • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min) to remove all traces of piperidine.

    Step 2: Pre-Activation of the Capping Agent Causality: HATU is selected over standard DIC/Oxyma because the rigid indoline system can exhibit slower coupling kinetics. HATU forms a highly reactive 7-aza-benzotriazole active ester (Atab-ester) that overcomes steric and conformational hurdles.

    • Dissolve 1-Methylindoline-6-carboxylic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in a 1:1 mixture of DMF/NMP.

    • Add DIPEA (6.0 eq) to the solution. The mixture will turn pale yellow, indicating the formation of the active ester. Allow pre-activation for 2 minutes.

    Step 3: Capping Reaction & Validation

    • Add the activated mixture to the resin and agitate gently at room temperature for 60–90 minutes.

    • Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

    • Self-Validation Checkpoint (Kaiser Test): Take a few resin beads and perform a Kaiser (ninhydrin) test.

      • Mechanism: The capping agent has no free primary amine.

      • Result: A successful reaction yields a yellow/colorless bead and solution (negative for primary amines). A blue result indicates incomplete capping, necessitating a second coupling cycle.

    Step 4: Global Cleavage and Deprotection Causality: The electron-rich indoline ring is susceptible to electrophilic aromatic substitution by carbocations generated during the cleavage of side-chain protecting groups (e.g., tBu, Trt, Pbf). Triisopropylsilane (TIPS) is strictly required as a bulky scavenger to protect the indoline core.

    • Treat the resin with a cleavage cocktail of TFA / TIPS / H₂O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet twice with ether.

    • Self-Validation Checkpoint (LC-MS): Analyze the crude peptide. Confirm the target mass (Expected Mass = Peptide Core + 159.2 Da) and verify the absence of +tBu or +Trt adducts on the indoline ring.

    SPPS_Workflow Start Peptide-Resin (Elongated Sequence) Deprotect Final Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 UV Validation Cap Capping Reaction 1-Methylindoline-6-COOH + HATU/DIPEA Wash1->Cap Add Capping Agent Wash2 Wash (DMF/DCM) Cap->Wash2 Kaiser Test Validation Cleave Global Cleavage & Deprotection (TFA/TIPS/H2O) Wash2->Cleave End Purified N-Capped Peptide Cleave->End LC-MS Validation

    Fig 2: Self-validating SPPS workflow for N-terminal capping with 1-Methylindoline-6-carboxylic acid.

    Troubleshooting & Optimization

    When incorporating rigid unnatural amino acids, synthetic hurdles can arise. Use the following diagnostic matrix to resolve common issues.

    Table 3: Troubleshooting SPPS Capping with Bicyclic Acids

    Observation (Validation Failure)Mechanistic CauseRecommended Optimization
    Positive Kaiser Test (Blue) post-coupling Steric hindrance or aggregation preventing complete acylation.Perform a double coupling. Add 0.1 M LiCl to the DMF solvent to disrupt peptide secondary structure (beta-sheet aggregation).
    Mass shift of +56 Da (tBu) or +242 Da (Trt) on LC-MS Carbocations from side-chain deprotection alkylated the electron-rich indoline ring.Increase TIPS concentration in the cleavage cocktail to 5%. Extend cleavage time by 30 minutes.
    Mass shift of +98 Da on LC-MS N-terminal guanylation caused by excess HATU reacting with the free amine.Ensure HATU is strictly kept at 0.1 eq less than the carboxylic acid (e.g., 2.9 eq HATU for 3.0 eq acid).

    References

    • BLD Pharm. 1-Methylindoline-6-carboxylic acid (CAS: 1071432-99-9) Product Specifications.5

    • ACS Publications. Design, Synthesis, and Unprecedented Interactions of Covalent Dipeptide-Based Inhibitors of SARS-CoV-2 Main Protease and Its Variants Displaying Potent Antiviral Activity. Journal of Medicinal Chemistry. 1

    • PMC / NIH. Azapeptide-Based SARS-CoV-2 Main Protease Inhibitors: Design, Synthesis, Enzyme Inhibition, Structural Determination, and Antiviral Activity.2

    • ACS Publications. Phenethyl Amides as Novel Noncovalent Inhibitors of Hepatitis C Virus NS3/4A Protease: Discovery, Initial SAR, and Molecular Modeling. Journal of Medicinal Chemistry. 3

    • ACS Publications. Inhibitors of Tripeptidyl Peptidase II. 3. Derivation of Butabindide by Successive Structure Optimizations Leading to a Potential General Approach to Designing Exopeptidase Inhibitors. Journal of Medicinal Chemistry.4

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Improving reaction yield for 1-Methylindoline-6-carboxylic acid synthesis

    Technical Support Center: Optimizing 1-Methylindoline-6-carboxylic Acid Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Optimizing 1-Methylindoline-6-carboxylic Acid Synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the fundamental chemical behaviors that dictate reaction success. Synthesizing 1-methylindoline-6-carboxylic acid presents unique challenges due to its zwitterionic nature and the kinetic competition between mono- and di-alkylation.

    This guide provides causality-driven troubleshooting, self-validating protocols, and validated workup strategies to ensure high-yield isolation for drug development applications[1].

    Mechanistic Workflow & Synthetic Pathways

    The synthesis of 1-methylindoline-6-carboxylic acid typically proceeds via one of two primary routes: the reduction of an indole precursor or the N-methylation of an indoline precursor. Understanding the mechanistic pitfalls of each route is critical for optimizing your yield.

    Workflow Indole 1-Methylindole-6-carboxylic acid (Starting Material A) RouteA NaCNBH3 / Glacial AcOH Mechanism: Indolenium Reduction Indole->RouteA Indoline Indoline-6-carboxylic acid (Starting Material B) RouteB CH2O / NaCNBH3 / AcOH Mechanism: Reductive Amination Indoline->RouteB RouteC MeI / K2CO3 / DMF Mechanism: Direct Alkylation Indoline->RouteC Target 1-Methylindoline-6-carboxylic acid (Target Product) RouteA->Target Route A (Yield ~65%) Error1 Stalled Reaction (Incomplete Protonation) RouteA->Error1 Weak Acid RouteB->Target Route B (Preferred) RouteC->Target Route C (Yield <40%) Error2 Over-alkylation (Quaternary Salt) RouteC->Error2 Excess MeI

    Fig 1: Synthetic pathways and troubleshooting nodes for 1-methylindoline-6-carboxylic acid.

    Troubleshooting & FAQs

    Q1: My NaCNBH₃ reduction of 1-methylindole-6-carboxylic acid stalled at 50% conversion. Why? Causality: The reduction of indoles with cyanoborohydride is strictly pH-dependent. The active electrophilic species is not the neutral indole, but the transient C3-protonated indolenium ion[2]. If the reaction medium is not sufficiently acidic, protonation becomes the rate-limiting step, and the reaction stalls. Solution: Ensure glacial acetic acid is used as the primary solvent. If the reaction stalls, do not add more hydride; instead, add a stronger acid like trifluoroacetic acid (TFA) dropwise to force C3 protonation.

    Q2: Direct alkylation of indoline-6-carboxylic acid with methyl iodide (MeI) yielded a complex mixture. How can I improve regioselectivity? Causality: Direct alkylation of secondary indolines with MeI and a base (e.g., K₂CO₃) is kinetically difficult to control. Once the secondary amine is methylated to a tertiary amine, its nucleophilicity increases, leading to rapid over-alkylation and the formation of an unusable quaternary ammonium salt. Solution: Switch to a reductive amination protocol. By reacting indoline-6-carboxylic acid with aqueous formaldehyde (CH₂O) and NaCNBH₃, the reaction proceeds via an iminium intermediate. Because the resulting tertiary amine (1-methylindoline) cannot form an iminium ion, the reaction naturally halts at the mono-methylated stage[3].

    Q3: I have complete conversion, but my isolated yield is <30% after aqueous workup. Where is my product? Causality: 1-Methylindoline-6-carboxylic acid is an amino acid analog. It possesses both a basic tertiary amine and an acidic carboxylic acid, making it a highly water-soluble zwitterion at neutral pH. Standard liquid-liquid extractions will fail[4]. Solution: Isoelectric precipitation is required. Adjust the aqueous phase precisely to pH 4.5–5.0. At this isoelectric point, the molecule carries a net-zero charge, minimizing aqueous solubility and allowing for direct filtration or extraction with a polar aprotic solvent mixture (e.g., CHCl₃/iPrOH 3:1).

    Quantitative Yield Analysis

    The following table summarizes the efficiency and impurity profiles of the three primary synthetic routes.

    Synthetic RoutePrimary ReagentsMechanistic PathwayTypical YieldMajor Impurity ProfileWorkup Complexity
    Route A NaCNBH₃, AcOHIndolenium Reduction60 - 70%Unreacted starting materialHigh (pH adjustment required)
    Route B CH₂O, NaCNBH₃, AcOHReductive Amination80 - 90%Trace unreacted indolineModerate
    Route C MeI, K₂CO₃, DMFDirect Alkylation20 - 40%Quaternary ammonium saltsHigh (Chromatography needed)

    Self-Validating Experimental Protocols

    Protocol A: Synthesis via Reductive Amination (Preferred Route B)

    Self-Validating Principle: The inability of the tertiary amine product to form an iminium ion naturally prevents over-reaction, serving as an internal kinetic stop[3].

    • Preparation: Suspend indoline-6-carboxylic acid (1.0 eq) in a mixture of methanol and glacial acetic acid (10:1 v/v) at 20 °C.

    • Iminium Formation: Add aqueous formaldehyde (37% w/w, 1.2 eq). Stir for 15 minutes. Causality: Allowing the iminium intermediate to form prior to hydride addition minimizes the direct, wasteful reduction of formaldehyde to methanol.

    • Reduction: Portion-wise, add sodium cyanoborohydride (NaCNBH₃, 1.5 eq). Safety Note: Highly toxic; perform in a well-ventilated fume hood.

    • In-Process Control (IPC): After 1 hour, sample 10 µL of the mixture, quench in 1 mL MeOH, and analyze via LC-MS. Proceed only when the starting material peak (M+H 164) is <2% of the product peak (M+H 178).

    • Isolation: Quench with water. Adjust the pH to exactly 4.8 to precipitate the zwitterion. Filter the resulting solid and dry under vacuum[4].

    Protocol B: Synthesis via Indole Reduction (Route A)

    Self-Validating Principle: Highly acidic conditions drive the equilibrium toward the reactive indolenium species, which is rapidly trapped by the hydride[2].

    • Preparation: Dissolve 1-methylindole-6-carboxylic acid (1.0 eq) in glacial acetic acid (0.2 M concentration).

    • Hydride Addition: Cool the solution to 10 °C. Add NaCNBH₃ (3.0 eq) in small portions to manage hydrogen gas evolution and exotherms.

    • Reaction: Warm to room temperature and stir for 4 hours.

    • In-Process Control (IPC): Monitor by LC-MS. If conversion stalls, add 0.5 eq of trifluoroacetic acid (TFA) to force C3 protonation.

    • Workup: Concentrate the acetic acid under reduced pressure. Resuspend the residue in water, adjust to pH 4.8, and extract continuously with EtOAc. Dry the organic layer over Na₂SO₄ and concentrate.

    References

    • US8987445B2 - Sulfonamide compounds having TRPM8 antagonistic activity - Google Patents Source: Google Patents URL
    • New Antimitotic Agents with Activity in Multi-Drug-Resistant Cell Lines and in Vivo Efficacy in Murine Tumor Models Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

    • WO2016086200A1 - 4,5,6,7-tetrahydro-1 h-pyrazolo[4,3-c]pyridin-3-amine compounds as cbp and/or ep300 inhibitors Source: Google Patents URL
    • ES2730013T3 - Inhibidores de betalactamasa Source: Google Patents URL

    Sources

    Optimization

    Troubleshooting poor solubility of 1-Methylindoline-6-carboxylic acid in aqueous media

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate functionalized indolines for biological assays.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate functionalized indolines for biological assays. 1-Methylindoline-6-carboxylic acid (CAS: 1071432-99-9) presents a classic formulation paradox: despite possessing an ionizable carboxylic acid moiety, its rigid, hydrophobic N-methylated aromatic core drives strong intermolecular crystal packing, severely restricting its dissolution in purely aqueous media.

    This technical guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers, ensuring your in vitro assays and in vivo dosing regimens yield reproducible, artifact-free data.

    Part 1: Diagnostic Formulation Workflow

    Before mixing reagents, it is critical to map your formulation strategy to your experimental endpoint. The workflow below outlines the logical progression of solubility enhancement techniques based on the target application.

    SolubilityWorkflow Start Identify Target Concentration & Application AppCheck In Vitro or In Vivo? Start->AppCheck InVitro In Vitro Assays (Cell/Biochem) AppCheck->InVitro In Vitro InVivo In Vivo Dosing (Animal Models) AppCheck->InVivo In Vivo DMSO Prepare 10-50 mM DMSO Stock InVitro->DMSO pHAdjust pH Adjustment (Target pH 7.5 - 8.5) InVivo->pHAdjust Dilution Dilute in Assay Buffer (Max 1% DMSO) DMSO->Dilution Success Soluble & Stable Dilution->Success Clear Fail Precipitation Detected Dilution->Fail Cloudy CoSolvent Add Co-solvents (e.g., PEG400, PG) pHAdjust->CoSolvent Insoluble pHAdjust->Success Soluble Cyclo Cyclodextrin Complexation (HP-β-CD) CoSolvent->Cyclo Insoluble CoSolvent->Success Soluble Cyclo->Success

    Diagnostic workflow for formulating 1-Methylindoline-6-carboxylic acid based on application.

    Part 2: Mechanistic FAQs

    Q1: Why does 1-Methylindoline-6-carboxylic acid precipitate in standard PBS (pH 7.4) despite having a carboxylic acid group? A: The solubility of carboxylic acid drugs is highly pH-dependent[1]. While the carboxylic acid (pKa ~4.5) is ionized at pH 7.4, the N-methylindoline core is highly lipophilic. The N-methylation removes a potential hydrogen-bond donor, increasing the molecule's overall hydrophobicity. Furthermore, planar aromatic systems often exhibit high crystal lattice energies due to π−π stacking[2]. If the solvation energy provided by the carboxylate anion is insufficient to overcome this lattice energy, the compound will precipitate out of the aqueous phase.

    Q2: Can I lower the pH to protonate the indoline nitrogen and form a soluble cation? A: No. The nitrogen in the indoline ring is conjugated with the aromatic system, making it a very weak base (pKa typically < 3). Lowering the pH to 2 would protonate the nitrogen but simultaneously protonate the carboxylic acid, resulting in a zwitterionic or neutral species with even lower aqueous solubility. The optimal thermodynamic approach is to drive complete ionization of the carboxylic acid at pH > 7.5 while using co-solvents to solvate the hydrophobic core[1].

    Q3: Which co-solvents are most effective without causing assay toxicity? A: For parenteral or in vivo use, low-toxicity co-solvents like Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), and ethanol are highly effective at disrupting the hydrophobic interactions of the indoline core[3]. For in vitro cell assays, Dimethyl Sulfoxide (DMSO) is the standard, provided the final assay concentration remains below 0.5–1.0% v/v to prevent cytotoxicity.

    Part 3: Quantitative Solubility Baselines

    To guide your formulation strategy, below is a comparative matrix of expected solubility limits for 1-Methylindoline-6-carboxylic acid across different vehicles.

    Formulation VehiclepHEstimated Solubility LimitPrimary Solubilization Mechanism
    Deionized Water 5.0< 0.1 mg/mLIntrinsic (Unionized state)
    PBS (1X) 7.4~ 0.5 - 1.0 mg/mLIonization (Carboxylate anion)
    10% DMSO in PBS 7.4~ 2.5 - 5.0 mg/mLCo-solvency (Hydrophobic solvation)
    20% HP-β-CD in Water 7.4> 10.0 mg/mLInclusion Complexation
    10% PEG400 / 5% Tween 80 7.4> 15.0 mg/mLMicellar solubilization & Co-solvency

    Part 4: Step-by-Step Troubleshooting Protocols

    Protocol A: pH-Shift and Co-Solvent Formulation (For In Vivo Dosing)

    Objective: Formulate a 10 mg/mL clear solution for IP/IV injection. Causality: We utilize a "dissolve-then-dilute" approach. The compound is first dissolved in a water-miscible organic solvent to overcome the crystal lattice energy. We then introduce a basic aqueous buffer to ensure the carboxylic acid is ionized before the organic solvent is diluted, preventing nucleation and precipitation.

    • Primary Solvation: Accurately weigh 10 mg of 1-Methylindoline-6-carboxylic acid into a sterile glass vial. Add 100 µL of PEG 400 and 50 µL of Ethanol. Vortex vigorously for 2 minutes.

      • Self-Validation: The powder should form a uniform, translucent suspension. If large aggregates remain, sonicate for 5 minutes at room temperature.

    • Ionization: Add 100 µL of 0.1 M NaOH or a high-capacity basic buffer (e.g., 1M Tris, pH 8.5). Vortex immediately.

      • Self-Validation: The suspension should rapidly clear as the highly soluble sodium salt forms.

    • Aqueous Dilution: Slowly add 750 µL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing to prevent localized precipitation.

    • System Verification: Inspect against a dark background for micro-precipitates. Centrifuge the final solution at 10,000 x g for 5 minutes.

      • Causality Check: If a pellet forms at the bottom of the tube, the concentration exceeds the thermodynamic solubility limit of this specific vehicle, and you must transition to Protocol B.

    Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

    Objective: Achieve high-concentration aqueous solubility (>10 mg/mL) without the use of organic solvents. Causality: HP-β-CD forms a hydrophilic truncated cone with a hydrophobic cavity. The lipophilic N-methylindoline core will partition into this cavity, shielding it from water, while the ionized carboxylic acid remains exposed to the aqueous exterior, creating a highly soluble inclusion complex[3].

    • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Phosphate Buffer (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

    • Addition: Add 10 mg of the compound directly to 1 mL of the HP-β-CD vehicle.

    • Equilibration: Place the vial on an orbital shaker at 37°C for 24 hours.

      • Causality: Complexation is an equilibrium process. It requires time and kinetic energy to overcome the activation barrier of displacing water molecules from the cyclodextrin cavity[4].

    • Filtration: Filter the equilibrated solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, undissolved drug.

    • Quantification (Self-Validation): Measure the final concentration of the filtrate via HPLC-UV (using a standard curve prepared in 100% DMSO) to validate the exact dosable concentration before administration.

    Sources

    Troubleshooting

    Technical Support Center: Optimizing HPLC Purification for 1-Methylindoline-6-carboxylic Acid

    Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) purification of 1-Methylindoline-6-carboxylic acid. This guide is designed for researchers, chromatographers, and dru...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) purification of 1-Methylindoline-6-carboxylic acid. This guide is designed for researchers, chromatographers, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting strategies. Our goal is to move beyond simple instructions and explain the underlying scientific principles, empowering you to develop and optimize a reliable purification method.

    Section 1: Understanding the Analyte - The Key to a Successful Method

    1-Methylindoline-6-carboxylic acid is a heterocyclic compound featuring a carboxylic acid group. Its behavior in reversed-phase (RP) chromatography is governed by the ionization state of this acidic functional group.

    • Structure: C₁₀H₉NO₂

    • Molecular Weight: 175.18 g/mol [1][2]

    • Key Functional Group: Aromatic Carboxylic Acid

    • Estimated pKa: The pKa of an aromatic carboxylic acid is typically in the range of 4.0 to 5.0.[3] This value is the single most critical parameter for method development.

    In reversed-phase HPLC, analyte retention increases with hydrophobicity.[4] When the mobile phase pH is below the analyte's pKa, the carboxylic acid is protonated (COOH), making the molecule neutral and more hydrophobic.[5] Conversely, at a pH above the pKa, it becomes deprotonated (COO⁻), resulting in a charged, more polar species with significantly less retention on a non-polar stationary phase like C18.[4][5]

    Section 2: Recommended Starting Method for Analytical HPLC

    This protocol provides a robust starting point for method development. The goal is to establish a baseline chromatogram from which all subsequent optimizations can be logically derived.

    ParameterRecommended ConditionRationale
    Stationary Phase C18, 5 µm, 4.6 x 150 mmA versatile, non-polar phase suitable for retaining the analyte in its protonated state.[6]
    Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in WaterCreates a low pH environment (~2.5-3.0) to suppress ionization of the analyte and column silanols.[7]
    Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
    Gradient Program 10% to 90% B over 15 minutesA broad gradient to quickly determine the approximate elution conditions.
    Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
    Column Temperature 30 °CProvides stable and reproducible retention times.
    Detection Wavelength ~254 nm or ~280 nm (UV)The indole ring system provides strong UV absorbance. An initial UV scan is recommended to find the true λmax.
    Injection Volume 5-10 µLA small volume to prevent peak distortion from mass overload.[8]
    Sample Diluent Mobile Phase (e.g., 50:50 A:B) or a weaker solventDissolving the sample in a solvent stronger than the initial mobile phase can cause poor peak shape.[9]

    Section 3: Frequently Asked Questions (FAQs)

    Q1: What is the best column choice for purifying 1-Methylindoline-6-carboxylic acid?

    A C18 column is the standard and most effective choice for this application.[6][10] For optimal performance and to minimize peak tailing, select a column packed with modern, high-purity "Type B" silica that is fully end-capped.[11] If you observe poor retention even at low pH (suggesting high polarity), consider an aqueous-stable C18 (AQ-type) column, which is designed to prevent phase collapse in highly aqueous mobile phases.[12]

    Q2: How do I choose between acetonitrile and methanol as the organic modifier?

    Both acetonitrile (ACN) and methanol (MeOH) can be effective. Acetonitrile generally provides lower backpressure and better UV transparency. However, methanol can sometimes offer different selectivity for closely eluting impurities. ACN is a good first choice. If resolution with impurities is a challenge, substituting methanol is a valuable step in method development.

    Q3: What is the optimal mobile phase pH and why is it so critical?

    The optimal pH is at least 1.5-2 pH units below the analyte's pKa.[4][8] Given an estimated pKa of 4.0-5.0, a mobile phase pH of 2.5 to 3.0 is ideal. This ensures:

    • Analyte Protonation: The carboxylic acid is fully protonated (neutral), maximizing its hydrophobicity and retention.[5]

    • Silanol Suppression: Residual silanol groups (Si-OH) on the silica stationary phase are also protonated at low pH, minimizing secondary ionic interactions that cause peak tailing.[7][9][13]

    The diagram below illustrates this crucial relationship.

    G cluster_low_ph Low pH (e.g., 2.5) cluster_high_ph High pH (e.g., 7.0) Analyte_Low Analyte (R-COOH) Neutral, Hydrophobic C18_Low C18 Stationary Phase Analyte_Low->C18_Low Strong Hydrophobic Interaction Silanol_Low Silanol (Si-OH) Neutral Result_Low Strong Retention Good Peak Shape Analyte_High Analyte (R-COO⁻) Charged, Polar C18_High C18 Stationary Phase Analyte_High->C18_High Weak Hydrophobic Interaction Silanol_High Silanol (Si-O⁻) Charged Silanol_High->Analyte_High Secondary Ionic Interaction Result_High Poor Retention Peak Tailing G start Peak Tailing Observed check_ph 1. Verify Mobile Phase pH Is it acidic (pH 2.5-3.0)? start->check_ph ph_ok pH is Correct check_ph->ph_ok Yes ph_bad pH is too high check_ph->ph_bad No check_column 2. Assess Column Health Is the column old or contaminated? column_bad Column is suspect check_column->column_bad Yes column_ok Column is OK check_column->column_ok No check_sample 3. Check Sample Solvent & Load Is diluent weaker than mobile phase? Is injection volume too high? sample_bad Sample solvent/load is an issue check_sample->sample_bad Yes resolved Problem Resolved check_sample->resolved No, problem persists. Consider advanced options (e.g., different column chemistry). ph_ok->check_column fix_ph Action: Remake mobile phase with 0.1% TFA or Formic Acid. ph_bad->fix_ph fix_ph->resolved fix_column Action: Flush column (see Protocol 2) or replace with a new, end-capped column. column_bad->fix_column fix_column->resolved column_ok->check_sample fix_sample Action: Re-dissolve sample in mobile phase. Reduce injection volume. sample_bad->fix_sample fix_sample->resolved

    Sources

    Optimization

    Technical Support Center: Crystallization of 1-Methylindoline-6-carboxylic acid

    Welcome to the technical support center for the purification of 1-Methylindoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the purification of 1-Methylindoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for reducing impurities during the critical crystallization step. Our goal is to equip you with the knowledge to diagnose issues, optimize your protocols, and achieve the high purity required for your applications.

    Frequently Asked Questions (FAQs)

    This section addresses common questions and challenges encountered during the crystallization of 1-Methylindoline-6-carboxylic acid.

    Q1: What are the likely impurities I might encounter?

    Impurities in 1-Methylindoline-6-carboxylic acid typically originate from the synthetic route. Common classes of impurities include:

    • Unreacted Starting Materials: Residual precursors from the synthesis.

    • Side-Reaction Products: Molecules formed from competing reaction pathways, such as oxidation of the indoline ring or byproducts from cyclization reactions.[1][2][3]

    • Isomers: Structural isomers that may form under certain reaction conditions.

    • Residual Solvents: Solvents used in the reaction or previous workup steps that become trapped in the crystal lattice.[4]

    • Degradation Products: The indoline moiety can be sensitive to strongly acidic conditions or light, which may cause polymerization or degradation.[5]

    Q2: How do I select the optimal solvent for recrystallization?

    The choice of solvent is the most critical factor in successful recrystallization.[4] An ideal solvent should exhibit the following properties:

    • High Solubility at Elevated Temperatures: The compound should dissolve completely in a minimal amount of boiling or near-boiling solvent.[6]

    • Low Solubility at Low Temperatures: The compound should have poor solubility in the same solvent at room temperature or below, allowing for maximum recovery upon cooling.[6][7]

    • Favorable Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[4]

    • Chemical Inertness: The solvent must not react with the 1-Methylindoline-6-carboxylic acid.[6]

    • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[6]

    If a single solvent does not meet these criteria, a mixed-solvent system (also known as antisolvent crystallization) is an excellent alternative.[8][9]

    Q3: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

    "Oiling out" occurs when the dissolved compound separates from the solution as a liquid instead of a solid upon cooling. This is often because the solution becomes supersaturated at a temperature above the melting point of the solute.[10]

    • Causality & Solution:

      • Inappropriate Solvent Choice: The boiling point of your solvent may be too high. Solution: Choose a solvent with a lower boiling point.

      • High Impurity Concentration: Impurities can act as a melting point depressant. Solution: If the oil solidifies upon further cooling, you can attempt to redissolve it in a slightly larger volume of hot solvent and re-cool slowly. If the issue persists, a pre-purification step like column chromatography may be necessary.

    Q4: Why are no crystals forming even after the solution has cooled?

    This is a common and frustrating issue, usually pointing to one of two main causes:

    • Excessive Solvent: This is the most frequent reason for crystallization failure.[10] If too much solvent is used, the solution will not become saturated upon cooling, and the compound will remain dissolved. Solution: Gently heat the solution to evaporate some of the solvent. Continue to remove solvent until you observe turbidity (cloudiness) in the hot solution, then add a few drops of hot solvent to redissolve the solid and allow it to cool again.

    • Supersaturation without Nucleation: Sometimes a solution can become supersaturated but lacks a nucleation site to initiate crystal growth. Solution:

      • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites.

      • Add a seed crystal: If you have a small crystal of pure 1-Methylindoline-6-carboxylic acid, add it to the cooled solution. This provides a template for further crystal growth.[14]

    Q5: How does pH influence the crystallization of 1-Methylindoline-6-carboxylic acid?

    As a carboxylic acid, the solubility of this compound is highly dependent on pH.[15][16]

    • Mechanism: In aqueous or protic solvents, the carboxylic acid group (-COOH) can be deprotonated by a base to form a carboxylate salt (-COO⁻). This salt form is typically much more soluble in polar solvents like water than the neutral protonated form.

    • Practical Implication: To induce crystallization, the pH of the solution should be adjusted to a point where the carboxylic acid is in its neutral, less soluble form. This is generally achieved by acidifying the solution. Controlling the pH is a critical parameter for ensuring consistent crystallization and yield.[15] Studies on similar molecules show that even slight pH variations can dramatically alter the crystallization outcome, affecting crystal shape, size, and even the solid form obtained.[15][16]

    Troubleshooting Guides & Experimental Protocols
    Guide 1: Improving Product Purity

    Issue: The final product has unacceptable levels of impurities, as determined by HPLC, GC, or other analytical methods.[][18][19]

    Root Cause Analysis & Workflow: The following diagram outlines a systematic approach to diagnosing and resolving purity issues.

    G start Low Purity Detected (e.g., via HPLC) cause1 Cause: Rapid Cooling start->cause1 cause2 Cause: Ineffective Solvent System start->cause2 cause3 Cause: Insoluble Impurities Present start->cause3 cause4 Cause: Colored Impurities Present start->cause4 sol1 Solution: Optimize Cooling Rate (Protocol 1) cause1->sol1 sol2 Solution: Re-crystallize with Optimized Solvent (Protocol 2/3) cause2->sol2 sol3 Solution: Perform Hot Filtration cause3->sol3 sol4 Solution: Use Activated Charcoal (Protocol 4) cause4->sol4

    Caption: Troubleshooting workflow for low product purity.

    • Dissolution: Dissolve the crude 1-Methylindoline-6-carboxylic acid in the minimum amount of boiling solvent in an Erlenmeyer flask.

    • Slow Cooling to Room Temperature: Cover the flask with a watch glass and leave it on a benchtop, undisturbed, to cool to ambient temperature. For even slower cooling, place the flask inside a larger beaker filled with hot water and allow both to cool together.[20]

    • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice-water bath for at least 30 minutes to maximize product recovery.[20]

    • Isolation: Collect the crystals via vacuum filtration.

    Parameter Slow Cooling (e.g., 0.1-1°C/min) Rapid Cooling (e.g., >10°C/min)
    Crystal Size Larger, more well-definedSmaller, often needle-like or powdered
    Purity Higher (impurities remain in solution)[13][21]Lower (impurities trapped in lattice)[12][13]
    Mechanism Allows for thermodynamic equilibrium between solid and solution, favoring incorporation of the correct molecule.[11]Kinetically driven process, trapping solutes indiscriminately.[11]

    Table 1: The effect of cooling rate on crystallization outcome.

    This is the most fundamental purification technique for solids.[4][22]

    • Solvent Selection: Using small test tubes, identify a suitable solvent where the compound is soluble when hot and insoluble when cold.

    • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent and heat the mixture to boiling (using a water bath or heating mantle) with stirring to dissolve the solid completely.[7]

    • Hot Filtration (if necessary): If insoluble impurities are present, you must filter the hot solution. Pre-heat a stemless funnel and a new flask. Use fluted filter paper for speed. Add a small excess of hot solvent just before filtering to prevent premature crystallization in the funnel.[8][20]

    • Cooling and Crystallization: Allow the clear, hot filtrate to cool slowly as described in Protocol 1.

    • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.[4][7]

    • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

    This method is used when no single solvent has the ideal solubility profile. It requires two miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "antisolvent" or "bad" solvent).[8][9]

    • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent.

    • Induce Cloudiness: While keeping the solution hot, add the "bad" solvent (antisolvent) dropwise until the solution becomes faintly and persistently cloudy. This indicates the point of saturation.[7]

    • Clarification: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.[7]

    • Cooling and Crystallization: Allow the solution to cool slowly, as detailed in Protocol 1.

    • Isolation and Washing: Collect the crystals by vacuum filtration. Wash with a small amount of an ice-cold mixture of the two solvents.

    If your solution has a colored tint due to highly conjugated impurities, activated charcoal can be used to remove them.

    • Dissolve: Dissolve the crude product in the minimum amount of hot solvent.

    • Add Charcoal: Remove the flask from the heat source. CAUTION: Never add charcoal to a boiling solution, as it can cause violent bumping. Add a small amount of activated charcoal (a spatula tip is usually sufficient).

    • Reheat and Filter: Swirl the hot mixture for a few minutes. Perform a hot filtration (Protocol 2, Step 3) to remove the charcoal, which has adsorbed the colored impurities.[4]

    • Crystallize: Proceed with the cooling and crystallization steps.

    Analytical Methods for Purity Assessment

    Verifying the purity of your 1-Methylindoline-6-carboxylic acid is essential. Several analytical techniques are commonly employed:

    • High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for identifying and quantifying organic impurities in pharmaceutical products.[18][19] It provides excellent resolution and sensitivity for separating the main compound from related substances.

    • Gas Chromatography (GC): Primarily used to detect and quantify volatile impurities, especially residual solvents.[18]

    • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), this technique helps in identifying the molecular structure of unknown impurities.[][18]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation of unknown impurities and can also be used for quantitative analysis.[][18]

    References
    • Mirai Intex. (2024, July 25).
    • Unknown. (n.d.).
    • Reddit. (2020, March 16).
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    • Zhanghua Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
    • Molecules. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
    • ACS Publications. (2012, November 2). Investigations into the Effects of the Cooling Rate on Stripping Crystallization. Industrial & Engineering Chemistry Research.
    • Scribd. (n.d.).
    • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
    • Wikipedia. (n.d.).
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    • ACS Publications. (2018, May 28). Quantitative Impurity Rejection Analysis for Crystallization. Organic Process Research & Development.
    • Benchchem. (2026).
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    • Unknown. (n.d.).
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    • ResearchGate. (2023, July 2). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media.
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    • biochemexperts. (n.d.). 1-Methylindoline-6-carboxylic acid.
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    • Unknown. (2023, August 31). Solubility of Organic Compounds.
    • Organic Chemistry Portal. (n.d.). Synthesis of indolines.
    • Unknown. (n.d.). 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
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    Troubleshooting

    Technical Support Guide: Minimizing Oxidation of 1-Methylindoline-6-carboxylic acid

    Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Methylindoline-6-carboxylic acid. Our focus...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by the Senior Application Scientist Team

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Methylindoline-6-carboxylic acid. Our focus is to address the critical challenge of oxidative degradation during synthesis, workup, and storage. By understanding the underlying mechanisms and implementing the robust protocols detailed here, you can significantly improve yield, purity, and reproducibility.

    Section 1: FAQs - Understanding the Challenge

    This section addresses common high-level questions regarding the instability of 1-Methylindoline-6-carboxylic acid.

    Q1: Why is 1-Methylindoline-6-carboxylic acid so susceptible to oxidation?

    The indoline nucleus is an electron-rich heterocyclic system. The nitrogen atom's lone pair of electrons increases the electron density of the aromatic ring system, particularly at the C2 and C3 positions of the five-membered ring. This high electron density makes the molecule highly susceptible to attack by electrophilic oxidizing species, including atmospheric oxygen, especially under conditions involving heat, light, or trace metal catalysis.[1]

    Q2: What are the common byproducts I should expect from oxidation?

    Oxidation typically occurs on the five-membered ring. The primary and most common oxidation products are the corresponding oxindole and isatin derivatives. Depending on the reaction conditions and oxidants present, further degradation or dimerization can occur.[2][3] For instance, the initial oxidation can form a 3-hydroxyindolenine intermediate, which can then rearrange or be further oxidized.[4] Monitoring for the appearance of more polar spots by Thin-Layer Chromatography (TLC) or new peaks in High-Performance Liquid Chromatography (HPLC) can indicate the formation of these byproducts.[5][6]

    Q3: My reaction mixture turns from colorless to a dark brown/purple color upon exposure to air. Is this oxidation?

    Yes, this is a classic visual indicator of indoline or indole oxidation. The formation of highly conjugated, colored byproducts is common when the indoline core is oxidized. This color change is a clear signal that your compound is degrading and that more stringent air-free techniques are required.

    Q4: Besides air, what other factors can promote oxidation during my synthesis?

    Several factors can accelerate oxidation:

    • Reagents: Strong oxidizing agents, even when used for other transformations in the molecule, can affect the indoline ring.[7] Additionally, some bases can facilitate oxidation.[8]

    • Heat: Elevated temperatures increase the rate of oxidation reactions.

    • Light: Photo-oxidation can generate radical species that readily attack the indoline ring.[9]

    • Trace Metal Impurities: Transition metals can catalyze oxidation by atmospheric oxygen.

    Section 2: Troubleshooting Guide - From Symptoms to Solutions

    This guide provides solutions to specific experimental problems.

    SymptomPlausible Cause(s)Recommended Action(s)
    Low Yield & Complex Product Mixture Significant oxidation of starting material or product during the reaction.1. Implement Rigorous Air-Free Technique: Use a Schlenk line or glovebox for the entire reaction duration.[10][11] 2. Degas Solvents: Thoroughly degas all solvents prior to use using the Freeze-Pump-Thaw method or by sparging with an inert gas.[12][13]
    Product Darkens During Workup/Purification Exposure to atmospheric oxygen during extraction, concentration, or chromatography.1. Use Degassed Solvents for Workup: Use solvents that have been sparged with nitrogen or argon for all extraction and chromatography steps. 2. Minimize Air Exposure: Keep flasks stoppered and work efficiently. When concentrating the product on a rotary evaporator, backfill the flask with an inert gas.
    New, More Polar Spots on TLC Analysis Formation of oxidized byproducts such as oxindoles or isatins.[2]1. Confirm Identity: Use LC-MS to identify the mass of the impurities, which can confirm oxidation.[3] 2. Improve Inert Atmosphere: Re-evaluate your air-free setup to eliminate potential leaks. 3. Purification: Separate the desired product from oxidized impurities using flash chromatography or recrystallization.[14]
    Inconsistent Results Between Batches Variable levels of oxygen or water contamination in reagents or solvents.1. Standardize Solvent/Reagent Preparation: Implement a standard operating procedure for drying and degassing all reagents and solvents.[11] 2. Store Under Inert Gas: Store dried solvents and sensitive reagents under a nitrogen or argon atmosphere.[10]

    Section 3: Preventative Strategies & Protocols

    Proactive measures are the most effective way to prevent oxidation.

    Strategy 1: Rigorous Air-Free Technique

    Handling air-sensitive compounds requires specialized equipment to maintain an inert atmosphere of nitrogen or argon.[12]

    TechniqueAdvantagesDisadvantagesBest For...
    Glovebox Provides a completely enclosed, highly inert environment. Easiest for complex manipulations (weighing, filtration).[10]High initial cost, limited space, potential for cross-contamination.Weighing reagents, setting up multiple reactions, handling pyrophoric materials.
    Schlenk Line More cost-effective than a glovebox. Versatile for single reactions. Allows for easy heating/cooling.[11]Requires more technical skill to use effectively. Risk of leaks if not properly set up.Performing reactions, distillations, and transfers under an inert atmosphere.

    Protocol 1: Setting Up a Reaction Using a Schlenk Line

    This protocol outlines the fundamental steps for creating an inert atmosphere in a reaction flask.

    • Glassware Preparation: Ensure all glassware is oven-dried (e.g., at 150°C overnight) or flame-dried under vacuum to remove adsorbed water.[12]

    • Assembly: Assemble the reaction flask (e.g., a round-bottom flask with a sidearm) and condenser, and connect it to the Schlenk line's dual manifold (inert gas/vacuum) via flexible tubing.

    • Purge-and-Refill Cycles:

      • Carefully open the stopcock to the vacuum line to evacuate the air from the flask.

      • Once a good vacuum is established, close the stopcock to the vacuum line.

      • Slowly open the stopcock to the inert gas line to backfill the flask. You should hear the gas flow stop when the pressure is equalized.

      • Repeat this vacuum/inert gas cycle at least three times to ensure the removal of residual oxygen and moisture.[11]

    • Reagent Addition:

      • Solids: Add solid reagents to the flask before the purge-and-refill cycles.

      • Liquids: Add degassed liquids via a gas-tight syringe through a rubber septum against a positive pressure of inert gas (counterflow).[12]

    • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the inert gas line through an oil or mercury bubbler, which serves as a pressure-release valve.

    Schlenk_Line_Workflow cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction Dry_Glassware Oven/Flame-Dry Glassware Assemble Assemble Apparatus Dry_Glassware->Assemble Evacuate Evacuate Air (Vacuum) Assemble->Evacuate Backfill Backfill with N2/Ar Evacuate->Backfill 1 Repeat Repeat Cycle 3x Backfill->Repeat 2 Repeat->Evacuate 3 Add_Reagents Add Degassed Reagents Repeat->Add_Reagents After 3 cycles Run_Reaction Run Reaction under Positive Pressure Add_Reagents->Run_Reaction

    Caption: Workflow for setting up an air-sensitive reaction.

    Strategy 2: Solvent & Reagent Preparation

    Dissolved oxygen in solvents is a primary culprit for oxidation.

    Protocol 2: Degassing Solvents with Freeze-Pump-Thaw

    This is the most effective method for removing dissolved gases from solvents.[12]

    • Choose Flask: Place the solvent in a robust Schlenk flask that can withstand low pressure and temperature changes. The flask should be no more than half full.

    • Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

    • Pump: With the solvent frozen, open the stopcock to the vacuum line and evacuate the headspace for several minutes.

    • Thaw: Close the stopcock to the vacuum line. Remove the flask from the liquid nitrogen bath and allow the solvent to thaw completely in a warm water bath. You will see bubbles of gas being released from the solvent as it melts.

    • Repeat: Repeat the entire Freeze-Pump-Thaw cycle at least three times for maximum effectiveness. After the final cycle, backfill the flask with an inert gas.

    Strategy 3: Nitrogen Protecting Groups

    For multi-step syntheses or processes where oxidation is particularly problematic, protecting the indoline nitrogen can be a viable strategy. Electron-withdrawing groups (EWGs) decrease the electron density of the heterocyclic ring, making it less susceptible to oxidation.[1]

    • Examples: Common N-protecting groups for indoles/indolines include tosyl (Ts), Boc, or various sulfonyl groups.[15][16]

    • Consideration: This adds steps to your synthesis (protection and deprotection) and must be planned in advance. The choice of protecting group must be compatible with subsequent reaction conditions.

    Section 4: Proposed Oxidation Pathway

    Understanding the potential degradation pathway helps in identifying byproducts and designing preventative measures.

    Oxidation_Pathway Indoline 1-Methylindoline- 6-carboxylic acid Oxidized_Intermediate Oxidized Intermediate (e.g., Hydroxyindolenine) Indoline->Oxidized_Intermediate [O] Oxindole 1-Methyl-2-oxindoline- 6-carboxylic acid Oxidized_Intermediate->Oxindole Rearrangement Isatin 1-Methylisatin- 6-carboxylic acid Oxindole->Isatin [O]

    Caption: A plausible oxidation pathway for the indoline core.

    References

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    • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

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    • Di-Poï, N., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. PubMed. Retrieved from [Link]

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    • Di-Poï, N., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. Available from: [Link]

    • Rani, P., et al. (2010). Synthesis and evaluation of antioxidant activities of some indole-2,3-dione derivatives and analogs. Taylor & Francis Online, 21(10), 1034-1039. Available from: [Link]

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    • Goldhaber-Pasillas, G. D., et al. (2014). New methods of analysis and investigation of terpenoid indole alkaloids. Phytochemistry Reviews, 13, 233-257. Available from: [Link]

    • Google Patents. (2004). Process for the purification of aromatic carboxylic acids.
    • Google Patents. (1973). Method for the oxidation of aryl methyl groups to carboxylic acid groups.
    • Evano, G. (n.d.). Synthesis from Alkenes. Retrieved from [Link]

    • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

    • European Patent Office. (2020). PURIFICATION OF AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]

    Sources

    Optimization

    Resolving co-elution issues in 1-Methylindoline-6-carboxylic acid chromatography

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex separation challenges involving amphoteric and zwitterionic compounds.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex separation challenges involving amphoteric and zwitterionic compounds.

    1-Methylindoline-6-carboxylic acid (CAS: 1071432-99-9) presents a unique chromatographic challenge. The close proximity of the basic N-methylindoline nitrogen (pKa ~4.8) and the acidic carboxylic acid (pKa ~4.2) means that even minor pH fluctuations can cause severe co-elution with structural isomers or synthetic precursors.

    This guide provides field-validated, mechanistic solutions to establish a robust, self-validating analytical method for this molecule.

    Diagnostic Workflow

    Coelution_Diagnostics Start Co-elution Suspected (1-Methylindoline-6-carboxylic acid) Check Evaluate Peak Purity via PDA/MS Spectra Start->Check IsPure Are UV/MS spectra identical across the entire peak? Check->IsPure Tailing Yes: Peak Tailing / Silanol Effect (False Co-elution) IsPure->Tailing Spectra Match Coelution No: True Co-elution (Isomers / Impurities) IsPure->Coelution Spectra Shift FixTail Action: Use Polar-Embedded Column or Add Triethylamine Tailing->FixTail FixCoel Action: Optimize Mobile Phase pH or Change Organic Modifier Coelution->FixCoel

    Decision matrix for diagnosing and resolving 1-Methylindoline-6-carboxylic acid co-elution.

    Section 1: Expert FAQs & Troubleshooting Logic

    Q1: My 1-Methylindoline-6-carboxylic acid peak is co-eluting with a closely related isomer. How do I force separation? A1: The causality of this co-elution usually stems from operating too close to the molecule's isoelectric point. According to fundamental chromatographic principles, separations should be performed at least one pH unit above or below the pKa of the analytes to ensure a single ionization state[1]. If you operate between pH 3.5 and 5.5, the molecule exists in a dynamic zwitterionic equilibrium. This mixed ionization state causes the analyte to partition inconsistently into the stationary phase, leading to severe band broadening and eventual co-elution. Solution: Shift to an ion-suppression regime[2]. Use a low-pH mobile phase (e.g., pH 2.0 with 0.1% Trifluoroacetic acid) to fully protonate both the amine and the carboxylate, or a neutral/high-pH buffer (pH 7.0 with 10 mM Ammonium Acetate) to fully deprotonate the acid while keeping the basic nitrogen neutral.

    Q2: I observe a "shoulder" on my main peak. Is this true co-elution or a column issue? A2: A shoulder represents a sudden discontinuity, which often indicates two peaks exiting simultaneously (true co-elution), whereas a gradual exponential decline indicates tailing[3]. However, because 1-Methylindoline-6-carboxylic acid contains a basic nitrogen, it is highly prone to secondary interactions with residual, un-endcapped silanols on standard C18 columns. This interaction can mimic co-elution through severe peak distortion[1]. Solution: Switch to a polar-embedded stationary phase (e.g., amide-linked C18) which shields residual silanols, or add a competing base like triethylamine to the mobile phase to saturate active sites.

    Q3: I've optimized the pH, but the critical pair still co-elutes. What is the next thermodynamic parameter to adjust? A3: When pH optimization fails to resolve the critical pair, you must alter the selectivity factor ( α ). The most powerful method for improving band spacing in reversed-phase HPLC is changing the organic modifier[4]. Solution: If you are currently using Acetonitrile (a dipole-dipole interacting solvent), switch to Methanol (a protic, hydrogen-bonding solvent). Because the indoline nitrogen and carboxylic acid can act as hydrogen bond donors/acceptors, switching to Methanol fundamentally alters the solvation shell of the analyte, shifting the selectivity factor and resolving closely eluting indole derivatives[4].

    Section 2: Self-Validating Experimental Protocols

    Protocol A: Ion-Suppression pH Screening for Amphoteric Indolines

    This protocol systematically forces the molecule into a single ionization state to eliminate zwitterionic co-elution[2].

    • System Preparation: Flush the HPLC system with 50:50 Water:Methanol to remove any residual buffers. Ensure the column thermostat is set to 30 °C to maintain thermodynamic consistency.

    • Buffer Preparation (Low pH): Prepare Mobile Phase A as 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade water (pH ~2.0). Prepare Mobile Phase B as 0.1% TFA in Acetonitrile.

    • Buffer Preparation (High pH): Prepare an orthogonal Mobile Phase A using 10 mM Ammonium Acetate, adjusted to pH 7.0 with dilute ammonium hydroxide. Prepare Mobile Phase B as pure Acetonitrile.

    • Gradient Execution: Run a standard screening gradient (5% B to 95% B over 15 minutes) for both buffer systems.

    • Self-Validation Checkpoint: Inject a blank gradient (mobile phase only) immediately after the sample run. If the co-eluting peak remains in the blank, it is a system ghost peak or carryover, not an isomer[5].

    pH_Optimization Step1 Assess Analyte pKa Values Acid: ~4.2 | Amine: ~4.8 Step2 Select Mobile Phase pH (Rule: ±1.5 pH units from pKa) Step1->Step2 Low_pH Low pH (2.0 - 2.5) 0.1% TFA or Formic Acid (Fully Protonated Cation) Step2->Low_pH High_pH Neutral/High pH (7.0 - 7.5) 10mM Ammonium Acetate (Fully Deprotonated Anion) Step2->High_pH Avoid Avoid pH 3.5 - 5.5 (Zwitterionic State = Peak Broadening/Co-elution) Step2->Avoid

    pH optimization logic based on the amphoteric nature of the indoline derivative.

    Protocol B: Orthogonal Selectivity Shift (Organic Modifier)

    Use this protocol when pH adjustments alone cannot separate structural isomers.

    • Baseline Establishment: Record the retention time ( tR​ ) and resolution ( Rs​ ) of the co-eluting pair using your current Acetonitrile-based method.

    • Solvent Exchange: Replace Acetonitrile with LC-MS grade Methanol. Note: Methanol has a higher viscosity than Acetonitrile; monitor system backpressure and reduce flow rate by 10-20% if necessary.

    • Gradient Adjustment: Because Methanol is a weaker elution solvent than Acetonitrile, increase the final %B in your gradient by approximately 10% to maintain similar retention times.

    • Self-Validation Checkpoint: Utilize a Photodiode Array (PDA) detector to extract UV spectra at the leading edge, apex, and tailing edge of the peak. A spectral match factor of >990 confirms peak purity and validates the successful resolution of the previously co-eluting species[3].

    Section 3: Quantitative Data & System Suitability

    Table 1: Impact of Mobile Phase pH on 1-Methylindoline-6-carboxylic acid Retention

    Mobile Phase pHDominant Ionization StateRetention Behavior (Reversed-Phase)Resolution ( Rs​ ) Impact
    pH 2.0 (TFA) Fully Protonated (Cationic)Moderate retention; sharp peaks.High (Eliminates zwitterionic broadening)
    pH 4.5 (Formate) Zwitterionic (Mixed)Variable; severe peak tailing.Poor (High risk of co-elution)
    pH 7.0 (Acetate) Fully Deprotonated (Anionic)Low retention; requires lower % organic.Moderate to High

    Table 2: Stationary Phase Selection Matrix

    Column ChemistrySilanol ActivitySuitability for Indoline DerivativesRecommended Use Case
    Standard C18 HighPoor (Prone to secondary interactions)General screening at low pH only.
    End-capped C18 ModerateFairRoutine analysis with strong buffers.
    Polar-Embedded C18 Low (Shielded)ExcellentResolving co-elution caused by peak tailing.
    Pentafluorophenyl (PFP) LowExcellentSeparating closely related positional isomers.

    References

    • Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed (nih.gov).[Link]

    • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs.[Link]

    • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations - Chromatography Online.[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    High-Fidelity NMR Spectroscopy Reference Guide: 1-Methylindoline-6-carboxylic acid vs. Indole Analogues

    Executive Summary In modern medicinal chemistry, 1-Methylindoline-6-carboxylic acid (CAS: 1071432-99-9) serves as a critical rigidified building block[1]. It is frequently utilized in the synthesis of targeted therapeuti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In modern medicinal chemistry, 1-Methylindoline-6-carboxylic acid (CAS: 1071432-99-9) serves as a critical rigidified building block[1]. It is frequently utilized in the synthesis of targeted therapeutics, including TRPM8 antagonists ([2]). For researchers and drug development professionals, distinguishing this reduced indoline core from its oxidized counterpart (1-methylindole-6-carboxylic acid) and its des-methyl analog (indoline-6-carboxylic acid) is a fundamental quality control requirement. This guide provides an objective comparison of their Nuclear Magnetic Resonance (NMR) spectroscopic profiles, detailing the physical causality behind chemical shift deviations and outlining a self-validating protocol for quantitative NMR (qNMR) acquisition.

    Structural Causality: The Indoline vs. Indole Core

    The analytical differences between 1-methylindoline-6-carboxylic acid and 1-methylindole-6-carboxylic acid are driven by the saturation of the C2-C3 bond, which fundamentally alters the electronic environment of the molecule:

    • Anisotropic Deshielding: In the indole analog, the fully conjugated pyrrole ring generates a strong diamagnetic ring current. This sp²-hybridized system anisotropically deshields the N-methyl group and the C2/C3 protons, pushing their resonance frequencies significantly downfield[3].

    • Nitrogen Lone Pair Conjugation: In the reduced indoline core, the C2 and C3 carbons are sp³-hybridized. The lack of aromaticity in the five-membered ring localizes the nitrogen's lone pair, allowing it to conjugate more effectively with the adjacent benzene ring via resonance. This increased electron donation shields the aromatic protons (C4, C5, C7), shifting them upfield compared to the indole counterpart.

    Comparative NMR Data Analysis

    To objectively compare the analytical signatures of these building blocks, Table 1 summarizes the diagnostic ¹H NMR chemical shifts and the physical mechanisms driving them.

    Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, DMSO-d₆)

    Structural Feature1-Methylindoline-6-carboxylic acid[2]1-Methylindole-6-carboxylic acid[3]Causality / Shift Mechanism
    N-CH₃ ~2.44 ppm (s, 3H)~3.87 ppm (s, 3H)The aromatic diamagnetic ring current in the indole core strongly deshields the N-methyl protons.
    C2-H / C3-H ~3.40 / 2.95 ppm (m, 4H)~7.60 / 6.50 ppm (d, 2H)sp³ hybridization (indoline) yields aliphatic shifts vs. sp² aromatic deshielding (indole).
    Aromatic Core ~7.10 - 7.40 ppm (m, 3H)~7.60 - 8.10 ppm (m, 3H)Indoline's localized nitrogen lone pair donates electron density into the benzene ring, shielding the protons.

    Self-Validating Experimental Protocol for qNMR

    To ensure absolute structural confirmation and purity assessment, the following quantitative NMR (qNMR) protocol is designed as a self-validating system. Every step includes a built-in verification mechanism to eliminate operator bias and instrumental artifacts.

    Step-by-Step Methodology
    • Sample Preparation: Dissolve exactly 15.0 mg of the analyte in 0.6 mL of DMSO-d₆ containing 0.05% Tetramethylsilane (TMS) as an internal standard.

      • Causality: DMSO-d₆ is selected because its high dielectric constant fully solubilizes the rigid carboxylic acid dimer. Furthermore, it shifts the residual water peak (~3.3 ppm) away from the critical N-methyl (~2.44 ppm) and C2/C3 indoline signals.

    • Probe Tuning & Matching: Insert the sample into the magnet and perform automated or manual tuning and matching.

      • Causality: Minimizing reflected RF power ensures that the 90° excitation pulse delivers maximum energy to the sample, optimizing the Signal-to-Noise Ratio (SNR).

    • T₁ Relaxation Profiling: Execute an Inversion-Recovery pulse sequence (180° - τ - 90° - ACQ) to determine the longitudinal relaxation time (T₁) of the slowest-relaxing proton (typically the aromatic protons or the carboxylic acid proton).

    • qNMR Acquisition: Set the relaxation delay (d1) to at least 5 × T₁ and acquire 64 scans using a 90° pulse angle.

      • Causality: Nuclei relax at different rates. If the inter-pulse delay is shorter than 5 × T₁, the signal will saturate, destroying the quantitative relationship between peak area and proton count.

    • Self-Validating Processing: Apply phase and baseline corrections. Set the TMS integral to exactly 0.00 ppm.

      • System Validation: The system is validated if the residual pentet of DMSO-d₅ automatically aligns at exactly 2.50 ppm. If a deviation >0.02 ppm occurs, it indicates a temperature fluctuation or lock-phase error, triggering an automatic re-acquisition.

    Table 2: Key Acquisition Parameters for Self-Validating qNMR

    ParameterSettingCausality / Validation Purpose
    Pulse Angle 90° (e.g., zg pulse program)Maximizes transverse magnetization for the highest SNR per scan.
    Relaxation Delay (d1) > 5 × T₁ (typically 30-60s)Ensures >99% return to thermal equilibrium. Prevents signal saturation.
    Internal Standard TMS (0.00 ppm)Provides an absolute zero-point reference to validate the chemical shift axis.
    Secondary Reference DMSO-d₅ (2.50 ppm)Self-validation: Flags lock-phase errors if the solvent peak drifts.

    Workflow Visualization

    G A 1. Sample Preparation Add internal standard (TMS) Solvent: DMSO-d6 B 2. Shimming & Tuning Minimize reflected RF power Optimize magnetic homogeneity A->B Load Sample C 3. T1 Relaxation Profiling Run Inversion-Recovery Identify longest T1 B->C Lock Signal D 4. qNMR Acquisition Set d1 > 5×T1 Apply 90° excitation pulse C->D Calibrate Delays E 5. Self-Validating Processing Check TMS = 0.00 ppm Verify DMSO-d5 = 2.50 ppm D->E Export Data

    Fig 1: Self-validating qNMR workflow ensuring quantitative accuracy and baseline resolution.

    Conclusion

    Accurate structural verification of 1-methylindoline-6-carboxylic acid relies heavily on understanding the electronic differences between the indoline and indole cores. By recognizing the shielding effects of the sp³-hybridized C2-C3 bond and implementing a self-validating qNMR workflow, researchers can confidently distinguish this scaffold from its analogs, ensuring high-fidelity data for downstream drug development applications.

    References

    • Title: US8987445B2 - Sulfonamide compounds having TRPM8 antagonistic activity Source: Google Patents URL
    • Title: Discovery of the First Thumb Pocket 1 NS5B Polymerase Inhibitor (BILB 1941) with Demonstrated Antiviral Activity in Patients Chronically Infected with Genotype 1 Hepatitis C Virus (HCV) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    Sources

    Comparative

    A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Methylindoline-6-carboxylic Acid

    For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 1-Methylindoline-6-carboxylic acid. In the abse...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    This guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 1-Methylindoline-6-carboxylic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes established fragmentation principles of its constituent functional groups—the N-methylated indoline ring and the carboxylic acid moiety—with comparative data from structurally analogous compounds. We will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering a robust predictive framework for researchers encountering this or similar structures in their analytical workflows. This guide is intended to serve as a practical tool for the identification and structural elucidation of substituted indoline derivatives in complex matrices.

    Introduction: The Structural Context and Analytical Challenge

    1-Methylindoline-6-carboxylic acid is a substituted indoline derivative. The indoline scaffold is a core structural motif in numerous natural products and pharmacologically active compounds. The addition of a methyl group at the nitrogen (N-1) and a carboxylic acid at the C-6 position introduces specific fragmentation handles that dictate its behavior in the mass spectrometer. Understanding these fragmentation patterns is crucial for unambiguous identification, metabolite profiling, and quality control in drug discovery and development.

    While extensive mass spectral libraries exist, they do not currently contain data for 1-Methylindoline-6-carboxylic acid. This guide, therefore, leverages fundamental principles of mass spectrometry and comparative analysis of related structures to predict its fragmentation behavior.

    Predicted Fragmentation Pattern of 1-Methylindoline-6-carboxylic Acid

    The fragmentation of 1-Methylindoline-6-carboxylic acid is expected to be influenced by the interplay between the indoline ring, the N-methyl group, and the carboxylic acid. The ionization method employed will significantly impact the observed fragmentation, with Electron Ionization (EI) typically inducing more extensive fragmentation than "softer" techniques like Electrospray Ionization (ESI).

    Predicted Electron Ionization (EI) Fragmentation

    Under EI conditions, the molecule will be ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation through various pathways. The predicted molecular weight of 1-Methylindoline-6-carboxylic acid is 177.20 g/mol .

    Key Predicted Fragmentation Pathways under EI:

    • α-Cleavage adjacent to the Nitrogen: A dominant fragmentation pathway for N-methylated amines involves the cleavage of the C-C bond adjacent to the nitrogen. In 1-Methylindoline-6-carboxylic acid, this would involve the cleavage of the C2-C3 bond, leading to the formation of a stable acylium-like ion.

    • Loss of the Carboxyl Group: Carboxylic acids readily lose the -COOH group (45 Da) upon EI.[1] This would result in a fragment ion corresponding to 1-methylindoline.

    • Loss of a Hydroxyl Radical: A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH, 17 Da).[1]

    • Loss of Water: Intramolecular rearrangement can lead to the elimination of a water molecule (H₂O, 18 Da), particularly if the geometry allows for hydrogen abstraction from a suitable position.

    • Loss of a Methyl Radical: The N-methyl group can be lost as a methyl radical (•CH₃, 15 Da). This is a characteristic fragmentation for 1-methylindoles.

    • Retro-Diels-Alder (RDA) Reaction: The saturated six-membered ring of the indoline system could potentially undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring.

    Predicted Major Fragments in the EI Mass Spectrum of 1-Methylindoline-6-carboxylic Acid:

    Predicted m/z Proposed Fragment Identity Neutral Loss Plausible Mechanism
    177[M]⁺˙-Molecular Ion
    162[M - CH₃]⁺•CH₃Loss of the N-methyl group
    160[M - OH]⁺•OHLoss of hydroxyl radical from the carboxylic acid
    159[M - H₂O]⁺˙H₂OLoss of water
    132[M - COOH]⁺•COOHLoss of the carboxyl group
    117[M - COOH - CH₃]⁺•COOH, •CH₃Sequential loss of carboxyl and methyl groups
    118[C₈H₈N]⁺Fragment from indoline ring cleavage

    Diagram: Predicted EI Fragmentation Workflow

    EI_Fragmentation M 1-Methylindoline-6-carboxylic acid (m/z 177) F162 [M - CH₃]⁺ (m/z 162) M->F162 - •CH₃ F160 [M - OH]⁺ (m/z 160) M->F160 - •OH F132 [M - COOH]⁺ (m/z 132) M->F132 - •COOH F117 [M - COOH - CH₃]⁺ (m/z 117) F132->F117 - •CH₃

    Caption: Predicted major EI fragmentation pathways for 1-Methylindoline-6-carboxylic acid.

    Predicted Electrospray Ionization (ESI) Fragmentation

    ESI is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with less in-source fragmentation compared to EI. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

    Positive Ion Mode ESI-MS/MS ([M+H]⁺, m/z 178):

    In positive ion mode, protonation is likely to occur at the nitrogen atom of the indoline ring or the carbonyl oxygen of the carboxylic acid. Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely lead to:

    • Loss of Water: A facile loss of water (18 Da) from the protonated carboxylic acid is a very common fragmentation pathway, leading to a prominent fragment at m/z 160.

    • Loss of Carbon Monoxide: Following the loss of water, the resulting acylium ion can lose carbon monoxide (CO, 28 Da), yielding a fragment at m/z 132.

    • Loss of the Carboxyl Group: The entire carboxylic acid group can be lost as formic acid (HCOOH, 46 Da) or as a combination of H₂O and CO.

    Negative Ion Mode ESI-MS/MS ([M-H]⁻, m/z 176):

    In negative ion mode, deprotonation will occur at the acidic carboxylic acid proton. CID of the [M-H]⁻ ion is predicted to primarily involve:

    • Decarboxylation: The most characteristic fragmentation of deprotonated carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da), resulting in a major fragment at m/z 132. This is often the base peak in the negative ion mode MS/MS spectrum.

    Diagram: Predicted ESI-MS/MS Fragmentation Workflow

    ESI_Fragmentation cluster_pos Positive Ion Mode ([M+H]⁺) cluster_neg Negative Ion Mode ([M-H]⁻) M_H [M+H]⁺ (m/z 178) F160_H [M+H - H₂O]⁺ (m/z 160) M_H->F160_H - H₂O F132_H [M+H - H₂O - CO]⁺ (m/z 132) F160_H->F132_H - CO M_minus_H [M-H]⁻ (m/z 176) F132_minus_H [M-H - CO₂]⁻ (m/z 132) M_minus_H->F132_minus_H - CO₂

    Caption: Predicted ESI-MS/MS fragmentation for positive and negative ion modes.

    Comparative Analysis with Structurally Related Compounds

    To build confidence in our predicted fragmentation patterns, we can compare them to the known fragmentation of similar molecules.

    Indole-6-carboxylic Acid

    The aromatic analogue, indole-6-carboxylic acid, provides a useful comparison. In its EI mass spectrum, the molecular ion is typically the base peak due to the stability of the aromatic ring. Key fragments arise from the loss of the hydroxyl group and the entire carboxyl group.[2] The presence of the N-methyl group and the saturated indoline ring in our target molecule is expected to introduce additional fragmentation pathways, such as the loss of the methyl group and ring cleavage reactions, which would be less favorable in the more stable indole system.

    1-Methylindole

    The fragmentation of 1-methylindole is characterized by a very stable molecular ion, which is often the base peak. A significant fragment is observed for the loss of the methyl group (M-15). This supports our prediction of a similar loss in 1-methylindoline-6-carboxylic acid.

    Indoline

    The fragmentation of the parent indoline ring typically involves the loss of a hydrogen atom to form a stable indolinium cation. Cleavage of the C2-C3 bond is also a characteristic fragmentation pathway. The presence of the N-methyl group in our target molecule will likely favor cleavage at this site.

    Experimental Protocols

    For researchers wishing to acquire experimental data for 1-Methylindoline-6-carboxylic acid, the following general protocols are recommended.

    Electron Ionization Mass Spectrometry (EI-MS)
    • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent such as methanol or acetonitrile.

    • Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

    • Ionization: Use a standard electron energy of 70 eV.

    • Mass Analysis: Scan a mass range that encompasses the molecular weight of the compound (e.g., m/z 50-250).

    Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
    • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

    • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • MS1 Scan: Acquire a full scan mass spectrum to identify the protonated [M+H]⁺ or deprotonated [M-H]⁻ precursor ion.

    • MS/MS Scan: Select the precursor ion of interest and subject it to collision-induced dissociation (CID) using an appropriate collision energy. The optimal collision energy should be determined experimentally to achieve a good balance of precursor ion depletion and fragment ion formation.

    • Data Analysis: Analyze the resulting product ion spectrum to identify the characteristic fragment ions.

    Conclusion

    This guide provides a theoretically grounded and comparatively validated prediction of the mass spectrometric fragmentation of 1-Methylindoline-6-carboxylic acid. The proposed fragmentation pathways under both EI and ESI conditions offer a valuable resource for the identification and structural confirmation of this and related substituted indoline compounds. The key predicted fragmentation events include the loss of the carboxyl group and its constituent parts (OH, H₂O, CO, CO₂), loss of the N-methyl group, and characteristic cleavages of the indoline ring. Experimental verification using the outlined protocols is recommended to confirm these predictions and to further enrich the collective knowledge base of mass spectral behavior for this important class of molecules.

    References

    • Powers, J. C. (1968). The Mass Spectrometry of Simple Indoles. The Journal of Organic Chemistry, 33(5), 2044–2050.
    • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][3]

    • PubChem. (n.d.). 1H-indole-6-carboxylic acid. Retrieved from [Link][2]

    Sources

    Validation

    Comparing binding affinity of 1-Methylindoline-6-carboxylic acid derivatives

    Comparative Binding Affinity Guide: 1-Methylindoline-6-Carboxylic Acid Derivatives as TRPM8 Antagonists Executive Summary & Target Rationale 1-Methylindoline-6-carboxylic acid (CAS 1071432-99-9) is a highly specialized m...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Binding Affinity Guide: 1-Methylindoline-6-Carboxylic Acid Derivatives as TRPM8 Antagonists

    Executive Summary & Target Rationale

    1-Methylindoline-6-carboxylic acid (CAS 1071432-99-9) is a highly specialized molecular building block utilized extensively in medicinal chemistry to synthesize conformationally restricted antagonists[1]. Its primary application lies in targeting the Transient Receptor Potential Melastatin 8 (TRPM8) channel[2]. TRPM8 functions as the primary physiological sensor for environmental cold and cooling agents (such as menthol and icilin) and is heavily implicated in the pathology of neuropathic pain, cold allodynia, and hyperalgesia[3].

    This guide objectively compares the binding affinity and performance of 1-methylindoline-6-carboxylic acid derivatives (specifically sulfonamides and amides) against other leading indoline/indole scaffolds and clinical reference compounds.

    Mechanistic Insights: The Indoline Advantage

    When designing TRPM8 antagonists, the transition from flexible, open-chain structures to rigid, bicyclic systems like indoline significantly alters binding kinetics.

    • Conformational Locking: The saturated C2-C3 bond of the indoline ring maintains an sp3-hybridized geometry. This specific structural rigidity optimally orients the N-methyl group and the 6-carboxylic acid-derived linkages (e.g., sulfonamides) to fit deeply within the TRPM8 S1-S4 transmembrane binding pocket[4].

    • Lipophilic Efficiency (LipE): Fused bicyclic systems improve LipE compared to flexible amides. This optimization reduces off-target promiscuity while driving potency into the low-nanomolar range[5].

    • π-π and Hydrophobic Interactions: The aromatic portion of the indoline core engages in critical π-π stacking with aromatic residues (such as tyrosine and tryptophan) within the channel's binding site, mimicking the high-affinity interactions seen in endogenous ligands and potent tryptophan-based antagonists[6].

    Pathway Cold Cold Stimuli / Menthol TRPM8 TRPM8 Channel (S1-S4 Transmembrane Domain) Cold->TRPM8 Activates Ca Intracellular Ca2+ Influx TRPM8->Ca Channel Opening Pain Neuropathic Pain Signaling Ca->Pain Depolarization Drug Indoline-6-carboxylic Acid Derivatives Drug->TRPM8 Allosteric Blockade

    Logical mechanism of TRPM8 channel blockade by indoline derivatives.

    Comparative Binding Affinity Data

    The following table synthesizes quantitative in vitro binding data (IC50 values) derived from standardized fluorescence-based Ca2+ influx assays and patch-clamp electrophysiology.

    Compound / ScaffoldTargetIC50 (nM)Key Structural FeatureReference
    1-Methylindoline-6-sulfonamide TRPM8< 10.0N-methyl indoline core, sulfonamide linkage[2]
    Tryptophan-based Indole (14) TRPM80.2 ± 0.2Indole core, dibenzyl substitution[4]
    PF-05105679 (Clinical) TRPM816 ± 1Bicyclic heteroaromatic amide[5]
    BCTC (Reference Antagonist) TRPM8475Open-chain pyrazine derivative[4]

    Data Interpretation: The 1-methylindoline-6-sulfonamide derivatives exhibit sub-10 nM potency, vastly outperforming the historical standard BCTC[2],[4]. While the tryptophan-based indole (Compound 14) shows extreme sub-nanomolar potency, the indoline core offers a highly tunable alternative for optimizing pharmacokinetic properties and metabolic stability[4].

    Experimental Workflows & Self-Validating Protocols

    Protocol A: Activation and Derivatization of 1-Methylindoline-6-carboxylic Acid

    Objective: Synthesize conformationally restricted sulfonamide/amide TRPM8 antagonists.

    • Substrate Preparation: Dissolve 1-methylindoline-6-carboxylic acid (1.80 mmol) in 6 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere to prevent moisture-induced side reactions[2].

    • Carboxylic Acid Activation: Add N,N′-carbodiimidazole (CDI) (1.89 mmol) at room temperature.

      • Causality & Expertise: CDI is specifically selected over traditional chlorinating agents (like SOCl2). The indoline nitrogen remains sensitive to highly acidic microenvironments. CDI activation proceeds via an imidazolide intermediate, releasing only CO2 and imidazole (a mild base), thereby preserving the integrity of the electron-rich indoline core[2].

    • Intermediate Formation: Stir the mixture at 50°C for 15 minutes to drive the formation of the reactive acyl imidazole, then cool strictly to 0°C.

    • Coupling/Reduction: Introduce the respective sulfonamide/amine or reducing agent (e.g., sodium borohydride) and stir for 1 hour[2].

      • Self-Validation System: Monitor the disappearance of the starting material via LC-MS. The release of CO2 gas during step 2 serves as a real-time, visual confirmation of successful acid activation.

    Protocol B: In Vitro TRPM8 Binding Profiling (Ca2+ Influx Assay)

    Objective: Quantify the binding affinity (IC50) of indoline derivatives against the TRPM8 channel.

    • Cell Preparation: Seed HEK293 cells stably transfected with human TRPM8 into 384-well poly-D-lysine coated plates. Cultivate for 24 hours until 80% confluence is reached[4].

    • Dye Loading: Wash cells with assay buffer (HBSS containing 20 mM HEPES) and incubate with 2 μM Fluo-4 AM dye for 60 minutes at 37°C.

      • Causality & Expertise: Fluo-4 AM is utilized because its acetoxymethyl (AM) ester modification renders the dye cell-permeable. Intracellular esterases subsequently cleave the AM groups, trapping the Ca2+-sensitive fluorophore inside the cell. Fluo-4 exhibits a >100-fold increase in fluorescence upon Ca2+ binding, providing a highly sensitive, real-time kinetic readout of TRPM8 channel gating[4].

    • Compound Incubation: Add the indoline derivatives (10-point concentration-response curve, 0.1 nM to 10 μM) and incubate for 30 minutes.

    • Channel Stimulation & Readout: Inject an EC80 concentration of menthol or icilin. Measure real-time fluorescence (Excitation: 488 nm, Emission: 516 nm) using a Fluorometric Imaging Plate Reader (FLIPR)[5].

      • Self-Validation System: The assay must include a positive control antagonist (e.g., BCTC or PF-05105679) to verify assay sensitivity, and a vehicle control (DMSO) to establish baseline fluorescence. A valid assay requires the Z'-factor to be >0.5, ensuring the signal window is statistically robust for hit differentiation[5],[4].

    Workflow N1 1. Cell Seeding HEK293-TRPM8 N2 2. Dye Loading Fluo-4 AM N1->N2 N3 3. Drug Incubation (Indoline Derivatives) N2->N3 N4 4. Agonist Addition (Menthol/Icilin) N3->N4 N5 5. Kinetic Readout Ca2+ Fluorescence N4->N5

    Workflow for evaluating TRPM8 antagonist binding affinity via Ca2+ influx.

    References

    • 1-Methylindoline-6-carboxylic acid | 1071432-99-9 Source: accelsci.com URL:1

    • US8987445B2 - Sulfonamide compounds having TRPM8 antagonistic activity Source: google.com URL:2

    • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain Source: acs.org URL:5

    • Identification of a Potent Tryptophan-Based TRPM8 Antagonist With in Vivo Analgesic Activity Source: acs.org URL:4

    • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors Source: nih.gov URL:6

    Sources

    Comparative

    Spectroscopic Validation of 1-Methylindoline-6-carboxylic Acid: A Comparative Guide

    Accurate structural elucidation is the cornerstone of modern drug development and chemical synthesis. For researchers working with indoline-based scaffolds—frequently utilized as key intermediates in the synthesis of kin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Accurate structural elucidation is the cornerstone of modern drug development and chemical synthesis. For researchers working with indoline-based scaffolds—frequently utilized as key intermediates in the synthesis of kinase inhibitors and other targeted therapeutics—spectroscopic validation is critical.

    This guide provides an in-depth, objective comparison of the infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopic properties of 1-Methylindoline-6-carboxylic acid . To provide actionable context, we compare its performance and spectral signatures against two closely related structural alternatives: Indoline-6-carboxylic acid (its unmethylated parent) and 1-Methylindole-6-carboxylic acid (its fully aromatic analog).

    Mechanistic Causality in Spectroscopic Signatures

    As an application scientist, it is not enough to simply record peaks; one must understand the electronic and vibrational causality behind them. The structural nuances between an indoline (reduced, non-aromatic pyrroline ring) and an indole (fully aromatic pyrrole ring), as well as the effects of N -methylation, dictate distinct spectroscopic behaviors [1, 4].

    Infrared (IR) Spectroscopy Dynamics
    • The N -Methylation Effect: The most immediate differentiator between 1-Methylindoline-6-carboxylic acid and Indoline-6-carboxylic acid is the absence of the secondary amine N−H stretching vibration. In the unmethylated analog, a distinct, moderately broad N−H peak manifests around 3350–3400 cm⁻¹. N -methylation entirely abolishes this signal, replacing it with subtle aliphatic C−H stretching modes ( νCH3​​ ) near 2800–2950 cm⁻¹ [2].

    • Conjugation and the Carbonyl ( C=O ) Stretch: The carboxylic acid C=O stretch is highly sensitive to the electronic environment of the core ring. In the fully aromatic 1-Methylindole-6-carboxylic acid, the extended π -conjugation system delocalizes electron density, slightly weakening the C=O double bond character and shifting the absorption to a lower frequency (~1675 cm⁻¹). In contrast, the reduced indoline core of 1-Methylindoline-6-carboxylic acid restricts this extended conjugation, resulting in a higher frequency C=O stretch (~1690 cm⁻¹) [3].

    Ultraviolet-Visible (UV-Vis) Electronic Transitions
    • Chromophore Disruption: The indole core possesses a fully conjugated 10- π electron system, yielding characteristic strong π→π∗ transitions at ~220 nm and ~275 nm. The indoline core, however, is electronically analogous to an aniline derivative because the π -system is interrupted at the C2−C3 bond. This results in a distinct UV-Vis profile with absorption maxima typically red-shifted to ~250 nm and ~295 nm[4].

    • Inductive Auxochromic Shifts: The addition of the electron-donating N -methyl group in 1-Methylindoline-6-carboxylic acid increases the electron density on the nitrogen lone pair. This lone pair participates in the aniline-like chromophore, causing a slight bathochromic (red) shift in the absorption maxima compared to the unmethylated Indoline-6-carboxylic acid.

    Comparative Spectroscopic Data

    The following table summarizes the quantitative spectroscopic data, allowing for rapid differentiation between the target compound and its alternatives.

    CompoundStructural FeatureKey IR Peaks (cm⁻¹)UV-Vis λmax​ (nm) in EtOH
    1-Methylindoline-6-carboxylic acid N -Methylated, Reduced core~1690 ( C=O ), 2850-2950 (aliphatic C−H )~252, ~298
    Indoline-6-carboxylic acid Unmethylated, Reduced core~3380 ( N−H ), ~1695 ( C=O )~245, ~292
    1-Methylindole-6-carboxylic acid N -Methylated, Aromatic core~1675 ( C=O ), >3000 (aromatic C−H only)~222, ~278

    Self-Validating Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent artifactual data collection.

    Protocol A: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

    Objective: Obtain high-resolution vibrational spectra without the moisture interference common in KBr pellet preparations.

    • System Validation (Blanking): Clean the diamond/ZnSe ATR crystal with isopropanol and allow it to dry completely. Run a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Validation: The resulting baseline must be flat; any peaks indicate residual contamination requiring recleaning.

    • Sample Application: Deposit approximately 2–5 mg of neat solid 1-Methylindoline-6-carboxylic acid directly onto the crystal.

    • Pressure Optimization: Apply the pressure anvil. Validation: Monitor the real-time interferogram or preview spectrum. Increase pressure until the strongest peak (typically the C=O stretch) reaches an absorbance of 0.4–0.8 AU. Do not over-pressurize, as this can distort peak shapes.

    • Data Acquisition & Processing: Collect the spectrum using 32–64 co-added scans to maximize the signal-to-noise ratio. Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth.

    Protocol B: UV-Vis Spectrophotometry

    Objective: Determine the exact electronic transition maxima while ensuring adherence to the Beer-Lambert law.

    • Solvent Selection & Baseline: Prepare spectroscopic grade Ethanol (EtOH). Fill two matched quartz cuvettes (1 cm path length) with EtOH. Place them in the reference and sample beams. Run a baseline correction from 200 nm to 400 nm. Validation: The baseline must not deviate by more than ±0.005 AU.

    • Stock Solution Preparation: Accurately weigh 1.0 mg of the compound and dissolve it in 10 mL of EtOH to create a stock solution.

    • Serial Dilution & Linearity Check: Prepare three dilutions (e.g., 10 µM, 20 µM, 50 µM).

    • Data Acquisition: Scan each dilution. Validation: Ensure the maximum absorbance ( Amax​ ) falls strictly between 0.1 and 1.0 AU. If Amax​>1.0 , the detector may saturate, leading to peak broadening and inaccurate λmax​ determination; dilute the sample further.

    Analytical Workflow Visualization

    The following diagram illustrates the logical causality of the spectroscopic validation workflow, ensuring that data acquisition directly feeds into structural confirmation.

    SpectroscopicWorkflow Prep 1. Sample Preparation (ATR-FTIR / UV-Vis in EtOH) Acquisition 2. Data Acquisition (Baseline & Blank Correction) Prep->Acquisition Ensure homogeneity Analysis 3. Spectral Analysis (Peak Assignment & Integration) Acquisition->Analysis Verify S/N ratio & Linearity Comparison 4. Comparative Validation (vs. Indole/Indoline Analogs) Analysis->Comparison Identify auxochromic shifts Confirmation 5. Structural Confirmation (1-Methylindoline-6-carboxylic acid) Comparison->Confirmation Validate core structure

    Logical workflow for the spectroscopic validation of indoline derivatives.

    References

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 595230, 1H-indole-6-carboxylic acid." PubChem, [Link].

    • National Institute of Standards and Technology. "1H-Indole, 1-methyl-." NIST Chemistry WebBook, SRD 69, [Link].

    • The Journal of Physical Chemistry A. "Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid." ACS Publications, [Link].

    Validation

    Structural Validation and Comparative Analysis of 1-Methylindoline-6-carboxylic Acid in Protein-Ligand X-Ray Crystallography

    Executive Summary 1-Methylindoline-6-carboxylic acid (CAS: 1071432-99-9) has emerged as a privileged scaffold in modern medicinal chemistry, particularly as a critical building block for spirocyclic compounds and bifunct...

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    Author: BenchChem Technical Support Team. Date: April 2026

    By: Senior Application Scientist

    Executive Summary

    1-Methylindoline-6-carboxylic acid (CAS: 1071432-99-9) has emerged as a privileged scaffold in modern medicinal chemistry, particularly as a critical building block for spirocyclic compounds and bifunctional degraders targeting the [1]. However, the success of structure-based drug design (SBDD) relies entirely on the accurate interpretation of electron density maps. This guide objectively compares the crystallographic performance of 1-Methylindoline-6-carboxylic acid against its structural analogs and provides a self-validating protocol for rigorous X-ray crystallographic determination.

    Comparative Performance Analysis

    When designing ligands for tight, hydrophobic binding pockets, the structural rigidity and electron density resolution of the scaffold are paramount. We compared 1-Methylindoline-6-carboxylic acid with two common alternatives: the unmethylated Indoline-6-carboxylic acid and the ring-expanded 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid .

    Table 1: Crystallographic and Binding Parameters Comparison
    ScaffoldConformational FlexibilityAvg. Ligand B-factor (Ų)RSCC (Real-Space Correlation)Binding Affinity ImpactCrystallographic Resolution Suitability
    1-Methylindoline-6-carboxylic acid Low (Rigidified by N-methyl)22.4> 0.92High (Optimized hydrophobic packing)Excellent (Clear 2mFo-DFc density)
    Indoline-6-carboxylic acid Moderate (N-H donor present)28.7~ 0.88Moderate (Subject to solvent competition)Good (Prone to multiple conformations)
    1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid High (Puckering of 6-membered ring)35.2< 0.85Lower (Steric clash in tight pockets)Poor (Ambiguous electron density)

    Mechanistic Insights: The Crystallographic Advantage of N-Methylation

    As an application scientist, I emphasize that selecting 1-Methylindoline-6-carboxylic acid over its unmethylated counterpart is not merely a synthetic preference—it is a strategic crystallographic choice.

    The N-methylation eliminates the hydrogen bond donor capacity of the indoline nitrogen. Causally, this prevents non-specific solvent interactions that often lead to high B-factors and alternate conformations in the [2]. Furthermore, the five-membered indoline ring maintains a flatter, more rigid trajectory compared to the puckered tetrahydroquinoline analog. This structural pre-organization directly translates to higher Real-Space Correlation Coefficients (RSCC) and lower Ligand Local Density Fit (LLDF) outlier scores during [3].

    G A 1-Methylindoline-6-carboxylic acid B N-Methylation (Eliminates N-H Donor) A->B C Rigid 5-Membered Ring (Restricts Puckering) A->C D Prevents Non-Specific Solvent Interactions B->D E Maintains Flat Binding Trajectory C->E F Lower B-factors & High Occupancy D->F G High RSCC & Clear 2mFo-DFc Density E->G F->G

    Mechanistic impact of N-methylation and ring rigidity on crystallographic resolution.

    Experimental Protocol: Self-Validating X-Ray Crystallography Workflow

    To ensure the trustworthiness of the structural data and prevent the "pollution" of structural databases with poorly fitted ligands[2], the following protocol establishes a self-validating system for co-crystallizing 1-Methylindoline-6-carboxylic acid derivatives with target proteins.

    Step 1: Complex Preparation and Co-Crystallization
    • Procedure : Incubate the purified target protein (e.g., 10 mg/mL) with a 3-fold molar excess of the 1-Methylindoline-6-carboxylic acid derivative for 2 hours at 4°C prior to setting up crystallization drops.

    • Causality : Pre-incubation drives the binding equilibrium toward the complexed state, ensuring high ligand occupancy in the crystal lattice. Low occupancy (<0.7) artificially inflates B-factors, making it impossible to distinguish true ligand density from ordered[4].

    Step 2: Data Collection and Initial Phasing
    • Procedure : Flash-freeze crystals in liquid nitrogen and collect diffraction data at 100 K using synchrotron radiation. Process the data using standard pipelines (e.g., XDS, DIALS) and solve the phases using Molecular Replacement (MR).

    Step 3: Unbiased Electron Density Map Generation
    • Procedure : Generate the initial 2mFo-DFc and mFo-DFc difference maps before placing the ligand model into the binding site.

    • Self-Validation Check : Inspect the positive mFo-DFc density contoured at >3σ. The density must unambiguously match the unique, flat shape of the N-methylated indoline core. If the density is merely spherical or fragmented, do not force-fit the ligand . Force-fitting leads to overfitting, a known issue in ~15% of PDB [4].

    Step 4: Refinement and Quality Metrics Assessment
    • Procedure : Place the ligand and refine the structure using Phenix or REFMAC5.

    • Self-Validation Check : Post-refinement, assess the RSCC and B-factors. A valid 1-Methylindoline-6-carboxylic acid placement should yield an RSCC > 0.90 and a ligand B-factor comparable to the surrounding interacting [3].

    Workflow S1 1. Co-Crystallization (3x Molar Excess Ligand) S2 2. X-Ray Diffraction & Phasing S1->S2 S3 3. Generate Difference Maps (mFo-DFc > 3σ) S2->S3 Decision Does density match N-methyl indoline core? S3->Decision S4_Yes 4a. Place Ligand & Refine Structure Decision->S4_Yes Yes S4_No 4b. Reject Fit (Prevent Overfitting) Decision->S4_No No S5 5. Validate Metrics (RSCC > 0.9, Low LLDF) S4_Yes->S5

    Self-validating X-ray crystallography workflow to prevent overfitting of small molecules.

    Conclusion

    For structure-based drug design targeting complex binding sites, 1-Methylindoline-6-carboxylic acid offers superior crystallographic predictability compared to its unmethylated or six-membered ring counterparts. Its rigid, hydrophobic nature yields high-quality electron density maps, minimizing the risk of overfitting and ensuring robust validation metrics. Adhering to strict, self-validating crystallographic protocols ensures that the resulting structural data can be trusted to guide downstream chemical optimization.

    References

    • Spiro compounds (Patent CN112312904A).
    • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health (NIH) / PMC.[Link]

    • Validation of ligands in macromolecular structures determined by X-ray crystallography. International Union of Crystallography (IUCr).[Link]

    • Protein X-ray Crystallography in Drug Discovery. Creative Biostructure.[Link]

    Sources

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    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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